Product packaging for Imidacloprid Impurity 1(Cat. No.:)

Imidacloprid Impurity 1

Katalognummer: B046899
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: WTAOXHZROQPHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Imidacloprid Impurity 1 is a high-purity chemical reference standard essential for advanced analytical and metabolic research on the neonicotinoid insecticide, Imidacloprid. Its primary application lies in the quality control and regulatory compliance of pesticide formulations, serving as a critical benchmark for quantifying and identifying this specific impurity during HPLC, LC-MS, and GC-MS analyses. This allows researchers to monitor stability, assess batch-to-batch consistency, and ensure product safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14Cl2N6O2 B046899 Imidacloprid Impurity 1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAOXHZROQPHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Imidacloprid Impurity 1 in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely utilized in agriculture for the control of sucking insects. The purity and stability of its formulations are critical for ensuring efficacy and safety. The formation of impurities during manufacturing, storage, or use can impact the product's quality and potentially introduce toxicological risks. This technical guide provides a comprehensive overview of the formation of a key impurity, Imidacloprid Impurity 1, also known as Imidacloprid Impurity C.

This compound is chemically identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. Its presence in imidacloprid formulations is a concern that necessitates a thorough understanding of its formation pathways, influencing factors, and analytical detection methods.

Chemical Formation Pathways

The primary route for the formation of this compound is through a side reaction during the synthesis of the imidacloprid active ingredient. Specifically, it is a disubstituted impurity that arises from the reaction of two molecules of 2-chloro-5-chloromethylpyridine (CCMP) with one molecule of N-nitroiminoimidazolidine.

A key patent (CN110922390A) describes a preparation method for this impurity, which provides insight into its formation mechanism. The reaction involves the condensation of N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine in the presence of a base.

While primarily considered a manufacturing impurity, the potential for its formation through the degradation of imidacloprid in formulated products under certain conditions cannot be entirely ruled out, although this is less documented in the available literature.

Factors Influencing Formation

Several factors can influence the formation of this compound during the synthesis of imidacloprid:

  • Stoichiometry of Reactants: An excess of 2-chloro-5-chloromethylpyridine relative to N-nitroiminoimidazolidine is a primary driver for the formation of this disubstituted impurity.

  • Reaction Temperature: The reaction temperature is a critical parameter. The synthesis patent for the impurity specifies a temperature range of 50-90°C. Controlling the temperature during imidacloprid synthesis is crucial to minimize the formation of this and other impurities.

  • pH of the Reaction Mixture: The pH, adjusted by the addition of a base such as sodium hydroxide (B78521), plays a significant role in the condensation reaction. The patent for the impurity synthesis indicates a final pH adjustment to 7-8.

  • Solvent: The choice of organic solvent can influence reaction kinetics and impurity profiles. N,N-dimethylformamide (DMF) is mentioned as a solvent in the synthesis of the impurity.

In the context of formulated products, factors that could potentially lead to the degradation of imidacloprid and the theoretical formation of impurities include:

  • Storage Conditions: Elevated temperatures and prolonged storage can lead to the degradation of the active ingredient in some pesticide formulations.[1][2]

  • pH of the Formulation: Imidacloprid is known to be more stable in acidic to neutral conditions and degrades in alkaline environments.[3] The pH of the formulation can therefore be a critical stability factor.

  • Presence of Excipients: While not specifically documented for this compound, interactions between active pharmaceutical ingredients and excipients are a known cause of degradation and impurity formation in pharmaceutical products.[4][5] Reactive impurities within excipients or direct interactions with excipient functional groups could potentially play a role.[4][5]

Experimental Protocols

Synthesis of this compound (Based on Patent CN110922390A)

This protocol is for the synthesis of the impurity standard and is based on the methodology described in the patent literature.

Materials:

  • N-nitroiminoimidazolidine

  • 2-chloro-5-chloromethylpyridine

  • Sodium hydroxide

  • N,N-dimethylformamide (DMF) or another suitable organic solvent

  • Hydrochloric acid

  • Methanol (B129727) or ethanol (B145695) for refining

Procedure:

  • Dissolve N-nitroiminoimidazolidine in an organic solvent (e.g., anhydrous DMF) in a reaction flask.

  • Add sodium hydroxide to the mixture and stir.

  • Heat the reaction mixture to a controlled temperature between 50-90°C.

  • Add 2-chloro-5-chloromethylpyridine to the reaction mixture. The patent suggests a mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine of 2.5:1 to 10:1 to favor the formation of the disubstituted impurity.

  • Allow the reaction to proceed for a sufficient duration (e.g., over 12 hours).

  • After the reaction is complete, cool the mixture and adjust the pH to 7-8 with hydrochloric acid.

  • Recover the organic solvent to obtain a concentrated solution.

  • Add hot water (above 50°C) to the concentrated solution, stir, and maintain the temperature to precipitate the crude product.

  • Filter the mixture to obtain the wet crude product.

  • Refine the crude product by recrystallization from methanol or ethanol to obtain the purified 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.

Analytical Methodology for Quantification of this compound

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection is suitable for the quantification of this compound in the presence of imidacloprid and other related substances. The following is a general protocol based on published methods for imidacloprid and its impurities.

Instrumentation:

  • UPLC system with a photodiode array (PDA) or UV detector

  • C18 reversed-phase column (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm particle size)

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.05% v/v phosphoric acid in water

  • Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

  • Gradient Elution: A gradient program should be developed to achieve separation of imidacloprid, Impurity 1, and other potential impurities.

  • Flow Rate: Approximately 0.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 1-5 µL

Sample Preparation:

  • Accurately weigh a portion of the pesticide formulation.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sonicate the sample to ensure complete dissolution of the active ingredient and impurities.

  • Dilute the solution to a suitable concentration with the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Validation:

The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound.

Data Presentation

Table 1: Chromatographic Parameters for the Analysis of Imidacloprid and Impurity 1

ParameterCondition
Column C18 Reversed-Phase (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm)
Mobile Phase A 0.05% Phosphoric Acid in Water
Mobile Phase B Methanol/Acetonitrile (75/25 v/v)
Flow Rate ~0.5 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 1-5 µL

Table 2: Synthesis Conditions for this compound

ParameterCondition
Reactants N-nitroiminoimidazolidine, 2-chloro-5-chloromethylpyridine
Base Sodium Hydroxide
Solvent N,N-dimethylformamide (DMF)
Temperature 50-90°C
Reactant Ratio (CCMP:N-nitroiminoimidazolidine) 2.5:1 to 10:1 (by mass)
Final pH 7-8

Visualizations

formation_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions N_nitro N-nitroiminoimidazolidine Impurity1 This compound (1,3-bis[(6-chloro-3-pyridinyl)methyl]- N-nitro-2-imidazolidinimine) N_nitro->Impurity1 CCMP1 2-chloro-5- chloromethylpyridine CCMP1->Impurity1 CCMP2 2-chloro-5- chloromethylpyridine CCMP2->Impurity1 Base Base (e.g., NaOH) Base->Impurity1 Solvent Solvent (e.g., DMF) Solvent->Impurity1 Heat Heat (50-90°C) Heat->Impurity1

Caption: Synthetic pathway for this compound.

experimental_workflow cluster_synthesis Impurity Synthesis cluster_analysis Analytical Workflow s1 Dissolve N-nitroiminoimidazolidine in solvent with base s2 Heat to 50-90°C s1->s2 s3 Add excess 2-chloro-5-chloromethylpyridine s2->s3 s4 React for >12 hours s3->s4 s5 Neutralize, concentrate, and precipitate with hot water s4->s5 s6 Filter and refine crude product s5->s6 a1 Prepare formulation sample (weigh, dissolve, sonicate, dilute) a2 Filter sample (0.22 µm) a1->a2 a3 Inject into UPLC system a2->a3 a4 Separate on C18 column with gradient elution a3->a4 a5 Detect at 270 nm a4->a5 a6 Quantify Impurity 1 using a validated method a5->a6

Caption: Experimental workflows for synthesis and analysis.

Conclusion

The formation of this compound is primarily a consequence of the synthetic process of the active ingredient, driven by an excess of the reactant 2-chloro-5-chloromethylpyridine. While the potential for its formation in formulated products due to degradation exists, it is less characterized. Strict control over the manufacturing process, including reactant stoichiometry, temperature, and pH, is essential to minimize the level of this impurity. For quality control, a validated stability-indicating UPLC-UV method is recommended for the accurate quantification of this compound in both the active ingredient and its final formulations. Further research into the degradation pathways of imidacloprid in various formulation types and the influence of excipients would provide a more complete understanding of impurity formation throughout the product lifecycle.

References

An In-depth Technical Guide to the Synthesis and Characterization of Imidacloprid Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely used in agriculture for pest control. As with any synthesized chemical compound, the final product can contain impurities that may have toxicological implications or affect the product's efficacy and stability. Imidacloprid Impurity 1, identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine , is a known process-related impurity in the manufacturing of Imidacloprid. This technical guide provides a comprehensive overview of the synthesis and characterization of this specific impurity, offering detailed experimental protocols and data interpretation to support research and quality control in the agrochemical and pharmaceutical industries.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) and agrochemicals is a critical quality attribute that is closely monitored by regulatory agencies worldwide. Understanding the formation, synthesis, and analytical profile of these impurities is essential for ensuring the safety and quality of the final product. This compound is a dimer-like structure formed during the synthesis of Imidacloprid, likely through the reaction of two molecules of the chloromethylpyridine intermediate with the imidazolidine (B613845) core. This guide outlines the synthetic route to intentionally prepare this impurity for use as a reference standard and details the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound involves the reaction of N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine. The following protocol is based on methodologies described in the scientific literature, including patent CN110922390A, which outlines a preparation method for this impurity.[1]

Reaction Scheme

The formation of this compound can be represented by the following reaction:

G cluster_reactants Reactants cluster_product Product R1 N-nitroiminoimidazolidine P1 This compound R1->P1 NaOH, DMF R2 2-chloro-5-chloromethylpyridine (excess) R2->P1

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

Procedure:

  • To a 2 L reaction flask, add 1 L of anhydrous DMF and 40 g of N-nitroiminoimidazolidine.

  • Heat the mixture to 50-75°C and stir until the solid is completely dissolved.[1]

  • Add 40 g of sodium hydroxide to the solution and continue stirring for 1 hour.[1]

  • Slowly add 200 g of 2-chloro-5-chloromethylpyridine dropwise to the reaction mixture. The mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be at least 2.5:1 to favor the formation of the impurity.[1]

  • Maintain the reaction temperature at 50-90°C and continue stirring for a minimum of 12 hours.[1]

  • After the reaction is complete, cool the mixture and adjust the pH to 7-8 using hydrochloric acid.

  • Recover the DMF under reduced pressure to obtain a concentrated solution.

  • Add hot water (above 50°C) to the concentrate, stir, and maintain the temperature for 1 hour to precipitate the crude product.

  • Filter the mixture to collect the wet crude product.

  • Refine the crude product by recrystallization from methanol or ethanol to obtain the purified this compound.[1]

Synthesis Workflow

G start Start dissolve Dissolve N-nitroiminoimidazolidine in DMF at 50-75°C start->dissolve add_naoh Add NaOH and stir for 1 hour dissolve->add_naoh add_ccmp Add 2-chloro-5-chloromethylpyridine dropwise (excess) add_naoh->add_ccmp react React at 50-90°C for >=12 hours add_ccmp->react neutralize Cool and neutralize with HCl to pH 7-8 react->neutralize concentrate Concentrate under reduced pressure neutralize->concentrate precipitate Precipitate with hot water concentrate->precipitate filter Filter to obtain crude product precipitate->filter refine Recrystallize from Methanol/Ethanol filter->refine end End refine->end

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of this compound is crucial for its unequivocal identification and for its use as a reference standard in quality control analyses. The following analytical techniques are recommended for a comprehensive characterization.

Physicochemical Properties
PropertyValue
Chemical Name 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
CAS Number 105828-41-9
Molecular Formula C₁₅H₁₄Cl₂N₆O₂
Molecular Weight 381.22 g/mol
Analytical Methods

3.2.1. Ultra-Performance Liquid Chromatography (UPLC-UV)

A stability-indicating UPLC-UV method has been developed for the analysis of Imidacloprid and its related compounds, including Impurity 1.

  • Experimental Protocol:

    • Column: HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size)

    • Column Temperature: 30°C

    • Mobile Phase A: 0.05% (v/v) phosphoric acid in water

    • Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

    • Gradient Elution: A suitable gradient program should be developed to achieve separation.

    • Detection: UV at 270 nm

    • Flow Rate: Optimized for the column dimensions (e.g., 0.5-1.0 mL/min)

    • Injection Volume: 1-5 µL

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of the impurity.

  • Expected Results:

    • Molecular Ion: [M+H]⁺ at m/z 381.06 (calculated for C₁₅H₁₅Cl₂N₆O₂⁺)

    • Isotope Pattern: A characteristic isotopic pattern for two chlorine atoms should be observed.

    • Fragmentation: Tandem MS (MS/MS) experiments would be required to determine the fragmentation pattern, which would likely involve cleavage at the methylene (B1212753) bridges and within the imidazolidine ring.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected ¹H NMR Spectral Features:

    • Signals corresponding to the protons of the two chloropyridinylmethyl groups.

    • Signals for the methylene protons of the imidazolidine ring.

    • The absence of the N-H proton signal that would be present in the parent Imidacloprid.

  • Expected ¹³C NMR Spectral Features:

    • Signals for the carbons of the chloropyridine rings.

    • Signals for the methylene carbons of the imidazolidine ring and the methylene bridges.

    • A signal for the imine carbon.

3.2.4. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

  • Expected IR Absorption Bands:

    • Aromatic C-H stretching

    • Aliphatic C-H stretching

    • C=N stretching of the imine group

    • N-O stretching of the nitro group

    • C-Cl stretching

Characterization Workflow

G start Start sample Purified Imidacloprid Impurity 1 start->sample uplc UPLC-UV Analysis sample->uplc ms Mass Spectrometry (MS and MS/MS) sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir data_analysis Data Analysis and Structure Confirmation uplc->data_analysis ms->data_analysis nmr->data_analysis ir->data_analysis end End data_analysis->end

Caption: Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or interaction with signaling pathways of this compound. The toxicological and pharmacological profiles of this impurity have not been extensively studied. For risk assessment purposes, it is often assumed, in the absence of data to the contrary, that impurities may have a toxicological profile similar to the active ingredient. Therefore, minimizing the level of this and other impurities in the final Imidacloprid product is a critical aspect of the manufacturing process.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocols and analytical methodologies serve as a valuable resource for researchers and quality control professionals. The intentional synthesis of this impurity is crucial for its use as a reference standard to ensure the purity and safety of commercial Imidacloprid formulations. Further research into the potential biological activity of this impurity is warranted to fully understand its impact.

References

In-Depth Technical Guide: Chemical Properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, a known impurity of the widely used neonicotinoid insecticide, Imidacloprid. This document collates available data on its chemical identity, physicochemical properties, and synthesis. Due to the limited publicly available data for this specific impurity, relevant information on the parent compound, Imidacloprid, is included for comparative purposes and to provide a broader context for its potential biological and toxicological profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs in the agrochemical and pharmaceutical industries.

Chemical Identity and Nomenclature

1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is recognized as a process-related impurity in the synthesis of Imidacloprid. It is commonly referred to as "Imidacloprid Impurity 1". The key structural difference from Imidacloprid is the presence of a second (6-chloro-3-pyridinyl)methyl group attached to the nitrogen at the 3-position of the imidazolidine (B613845) ring.

IdentifierValue
IUPAC Name N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide
CAS Number 105828-41-9[1]
Synonyms This compound[2]
Molecular Formula C₁₅H₁₄Cl₂N₆O₂[1]
Molecular Weight 381.22 g/mol [1]

Physicochemical Properties

The experimental data for the physicochemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are limited. The available information, along with predicted values and a comparison with Imidacloprid, is summarized below.

Property1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimineImidacloprid
Physical State Solid, Off-White Solid[2]Colorless crystals or beige powder
Melting Point Data not available144 °C[3]
Boiling Point 585.5 ± 60.0 °C (Predicted)[4]93.5 °C (rough estimate)[3]
Density 1.53 ± 0.1 g/cm³ (Predicted)[4]1.54 g/cm³
Solubility DMF: 16 mg/mLDMSO: 16 mg/mLPBS (pH 7.2): 0.16 mg/mL[2]Water: 0.61 g/L at 20 °C
UV Absorption Maxima (λmax) 214, 268 nm[2]Data not available

Spectroscopic Data

Detailed spectroscopic data for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are not widely available in the public domain. An infrared (IR) spectrum has been referenced in a patent for its synthesis. For comparative purposes, the extensive spectroscopic data available for Imidacloprid are presented.

Infrared (IR) Spectroscopy

An infrared spectrum for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is available in the patent literature describing its synthesis. Researchers should refer to this patent for the specific spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, ¹H and ¹³C NMR data for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are not publicly available. The following tables provide the NMR data for the parent compound, Imidacloprid, for reference.

Table 1: ¹H NMR Data for Imidacloprid (400 MHz, CDCl₃) [5][6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.32d1HPyridine-H
7.70dd1HPyridine-H
7.36d1HPyridine-H
4.54s2H-CH₂-
3.81t2HImidazolidine-H
3.53t2HImidazolidine-H

Table 2: ¹³C NMR Data for Imidacloprid (100.40 MHz, CDCl₃) [5][6]

Chemical Shift (ppm)Assignment
161.32C=N
151.58Pyridine-C
149.32Pyridine-C
139.06Pyridine-C
129.85Pyridine-C
124.75Pyridine-C
45.37-CH₂-
45.24Imidazolidine-C
41.54Imidazolidine-C

Experimental Protocols

Synthesis of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

The following protocol is adapted from a patent describing the synthesis of this specific impurity.

Materials:

Procedure:

  • In a reaction flask, dissolve N-nitroiminoimidazolidine in anhydrous DMF.

  • Heat the solution to a temperature between 50-90 °C.

  • Add sodium hydroxide to the reaction mixture and stir for approximately 1 hour.

  • Slowly add an excess of 2-chloro-5-chloromethylpyridine (mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be between 2.5:1 and 10:1).

  • Maintain the reaction temperature and continue stirring for at least 12 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 7-8 using hydrochloric acid.

  • Remove the DMF under reduced pressure to obtain a concentrated solution.

  • Add hot water (above 50 °C) to the concentrate, stir, and maintain the temperature for over 1 hour.

  • Filter the mixture to collect the crude product.

  • Recrystallize the crude product from methanol or ethanol to obtain the purified 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine.

DOT Diagram: Synthesis Workflow

G reagents N-nitroiminoimidazolidine + 2-chloro-5-chloromethylpyridine + NaOH in DMF reaction Reaction (50-90°C, >12h) reagents->reaction ph_adjustment pH Adjustment (HCl) reaction->ph_adjustment concentration Concentration (Reduced Pressure) ph_adjustment->concentration precipitation Precipitation (Hot Water) concentration->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Methanol/Ethanol) filtration->recrystallization product Purified Product recrystallization->product

Synthesis of this compound.
Analytical Method for Related Compounds

A stability-indicating reversed-phase UPLC-UV method has been developed for the assay of Imidacloprid and the estimation of its related compounds, including the title compound[2]. While the full detailed protocol is proprietary to the cited study, the key parameters are outlined below, which can serve as a starting point for developing an in-house analytical method.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions (Typical):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the specific column dimensions.

  • Detection Wavelength: Based on the UV absorption maxima of the analyte (214 nm and 268 nm for the title compound).

  • Column Temperature: Controlled to ensure reproducibility.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Filter the sample solution through a 0.22 µm filter before injection.

DOT Diagram: Analytical Workflow

G sample_prep Sample Preparation uplc UPLC Separation (Reversed-Phase) sample_prep->uplc uv_detection UV Detection (214/268 nm) uplc->uv_detection data_analysis Data Analysis (Quantification) uv_detection->data_analysis result Impurity Level Determination data_analysis->result

UPLC-UV analysis of Imidacloprid impurities.

Mode of Action and Signaling Pathways (Inferred)

There is no specific research on the mode of action or the signaling pathways affected by 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. However, as a close structural analogue and impurity of Imidacloprid, it is reasonable to infer a similar mechanism of action.

Imidacloprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect[7]. The selective toxicity of neonicotinoids towards insects is attributed to their higher binding affinity for insect nAChRs compared to mammalian receptors[8].

It is plausible that the bis-substituted impurity also interacts with nAChRs, although its potency and selectivity may differ from Imidacloprid due to the additional bulky substituent. Further research is required to elucidate the specific toxicological and pharmacological profile of this impurity.

DOT Diagram: Inferred Signaling Pathway

G impurity This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) impurity->nAChR Binds to overstimulation Receptor Overstimulation nAChR->overstimulation Leads to paralysis Nerve Signal Disruption & Paralysis overstimulation->paralysis death Insect Death paralysis->death

Inferred mode of action via nAChR agonism.

Conclusion

1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is a significant impurity in the production of Imidacloprid. While comprehensive data on its chemical and physical properties are still emerging, this guide provides a summary of the currently available information. The provided synthesis and analytical workflow diagrams offer a practical framework for researchers. Given its structural similarity to Imidacloprid, its potential interaction with nicotinic acetylcholine receptors warrants further investigation to fully understand its toxicological and pharmacological implications. This document underscores the importance of impurity profiling in the development and regulation of agrochemicals and pharmaceuticals.

References

An In-depth Technical Guide to CAS Number 105828-41-9: An Imidacloprid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 105828-41-9, identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. This compound is a known impurity in the synthesis of Imidacloprid (B1192907), a widely used neonicotinoid insecticide. This document details its chemical structure, physicochemical properties, and potential biological activity, with a focus on its relationship to Imidacloprid. Experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of neonicotinoid insecticides.

Chemical Identity and Structure

The compound with CAS number 105828-41-9 is systematically named 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. It is recognized as a process impurity that can form during the manufacturing of Imidacloprid.[1][2] Its chemical structure consists of a central imidazolidine (B613845) ring with two (6-chloro-3-pyridinyl)methyl groups attached to the nitrogen atoms at positions 1 and 3, and a nitroimine functional group at position 2.

Chemical Structure:

(SMILES String)

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is provided in the table below. These properties are critical for understanding its behavior in experimental and environmental settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄Cl₂N₆O₂[3]
Molecular Weight 381.2 g/mol [3]
Appearance Solid[3]
Solubility DMF: 16 mg/mLDMSO: 16 mg/mLPBS (pH 7.2): 0.16 mg/mL[3]
UV max (λmax) 214, 268 nm[3]
Predicted Density 1.53 ± 0.1 g/cm³-
Predicted Boiling Point 585.5 ± 60.0 °C-
Predicted Flash Point 307.9 ± 32.9 °C-
Predicted pKa 0.56 ± 0.10-

Potential Biological Activity and Signaling Pathways

As an impurity of Imidacloprid, the biological activity of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is presumed to be related to the mode of action of neonicotinoid insecticides. Neonicotinoids are potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[4][5]

The binding of neonicotinoids to nAChRs leads to an overstimulation of the insect's central nervous system, resulting in paralysis and death.[6] Given the structural similarity of this impurity to Imidacloprid, particularly the presence of the chloropyridinylmethyl and nitroimine pharmacophores, it is plausible that it also interacts with nAChRs. However, the presence of a second (6-chloro-3-pyridinyl)methyl group may alter its binding affinity and efficacy compared to the parent compound. Studies on other Imidacloprid metabolites have shown that structural modifications can significantly impact their activity at the nAChR.[7]

Below is a diagram illustrating the proposed signaling pathway of neonicotinoids, which is likely relevant to this impurity.

G Proposed Signaling Pathway of Neonicotinoid Insecticides cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Overstimulation Overstimulation Depolarization->Overstimulation Causes Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death Results in

Caption: Proposed mechanism of neonicotinoid action on the insect nervous system.

Experimental Protocols

Synthesis of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

The following protocol is adapted from a patented synthesis method.[8]

Materials:

Procedure:

  • Add N-nitroiminoimidazolidine to anhydrous DMF in a reaction flask and mix until uniform.

  • Add sodium hydroxide and 2-chloro-5-chloromethylpyridine to the mixture. The mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be between 2.5:1 and 10:1.

  • Heat the reaction mixture to a temperature between 50-90 °C and allow the reaction to proceed to generate 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.

  • After the reaction is complete, cool the mixture and adjust the pH to 7-8 by adding hydrochloric acid.

  • Recover the organic solvent to obtain a concentrated solution.

  • Add hot water (temperature > 50 °C) to the concentrated solution, stir, maintain the temperature, and then filter to obtain a wet crude product.

  • Refine the wet crude product by recrystallization from methanol or ethanol to obtain the purified final product.

Analytical Method for Imidacloprid and Related Compounds

A stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method has been developed for the assay of Imidacloprid and the estimation of its related compounds, which would be suitable for the analysis of CAS 105828-41-9.

Chromatographic Conditions:

  • Column: HSS T3 (C18), 2.1 x 30 mm, 1.8 µm particle size

  • Column Temperature: 30 °C

  • Mobile Phase A: 0.05% (v/v) phosphoric acid in water

  • Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

  • Elution: Gradient elution

  • Detection: UV at 270 nm

  • Run Time: 6.5 minutes

This method has been validated according to ICH guidelines and is suitable for the separation and quantification of Imidacloprid and its process impurities and degradation products.

Conclusion

The compound with CAS number 105828-41-9, 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a significant impurity in the production of the insecticide Imidacloprid. Its chemical structure strongly suggests a potential for biological activity at nicotinic acetylcholine receptors, similar to the parent compound. The synthesis and analytical methods outlined in this guide provide a foundation for further research into its specific toxicological and pharmacological properties. A deeper understanding of this and other impurities is crucial for ensuring the safety and efficacy of commercial Imidacloprid formulations and for assessing their environmental impact. Further studies are warranted to quantify the binding affinity of this impurity to various nAChR subtypes and to determine its in vivo toxicity.

References

An In-depth Technical Guide to the Degradation Pathways of Imidacloprid and the Formation of Its Process-Related Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the neonicotinoid insecticide imidacloprid (B1192907). It addresses the formation of a key process-related impurity, often designated as Impurity 1, and details the established routes of imidacloprid degradation through hydrolysis, photolysis, and microbial action. This document is intended to serve as a valuable resource for professionals involved in the research, development, and analysis of imidacloprid and related compounds.

Formation of Imidacloprid Impurity 1: A Synthesis-Related Dimer

Contrary to being a degradation product, this compound, chemically identified as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a process-related impurity formed during the synthesis of imidacloprid. Its formation is attributed to the reaction of two molecules of 2-chloro-5-chloromethylpyridine with one molecule of N-nitroiminoimidazolidine, which are the primary starting materials for imidacloprid synthesis. This dimerization reaction can occur under the conditions used for the primary synthesis reaction.

A patented method for the preparation of this impurity involves reacting N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine in the presence of a base like sodium hydroxide (B78521) in an organic solvent, followed by purification[1]. This underscores that Impurity 1 is a byproduct of the manufacturing process rather than a result of environmental or metabolic degradation.

Below is a logical diagram illustrating the synthetic origin of this compound.

G cluster_synthesis Imidacloprid Synthesis A 2-chloro-5-chloromethylpyridine C Imidacloprid A->C D This compound (1,3-Bis[(6-chloro-3-pyridinyl)methyl]- N-nitro-2-imidazolidinimine) A->D B N-nitroiminoimidazolidine B->C B->D

Synthetic pathway leading to Imidacloprid and Impurity 1.

Physicochemical Degradation of Imidacloprid

Imidacloprid is susceptible to degradation in the environment through various physicochemical processes, primarily hydrolysis and photolysis.[2] These processes lead to the formation of several smaller, more polar molecules.

Hydrolysis

The rate of imidacloprid hydrolysis is significantly influenced by pH. It is relatively stable in acidic and neutral aqueous solutions. However, under alkaline conditions, the hydrolysis process is accelerated.[2][3] The primary degradation product of imidacloprid hydrolysis is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the C=N bond in the imidazolidine (B613845) ring, which is facilitated by the electron-withdrawing nitro group.[3]

The degradation of imidacloprid in paddy water was found to follow first-order kinetics, with a significantly shorter half-life at pH 10 compared to pH 7.[3]

G Imidacloprid Imidacloprid Hydrolysis_Product 1-[(6-chloro-3-pyridinyl)methyl]- 2-imidazolidinone Imidacloprid->Hydrolysis_Product Alkaline conditions (high pH) G Imidacloprid Imidacloprid Photoproduct1 1-(6-chloro-3-pyridinyl)methyl- 2-imidazolidinone Imidacloprid->Photoproduct1 UV radiation Photoproduct2 Imidacloprid-urea Imidacloprid->Photoproduct2 UV radiation Photoproduct3 Imidacloprid olefin Imidacloprid->Photoproduct3 UV radiation Photoproduct4 Desnitro-imidacloprid Imidacloprid->Photoproduct4 UV radiation G Imidacloprid Imidacloprid Metabolite1 5-hydroxy imidacloprid Imidacloprid->Metabolite1 Microbial hydroxylation Metabolite2 Olefin imidacloprid Imidacloprid->Metabolite2 Microbial hydroxylation Metabolite3 Imidacloprid-guanidine Imidacloprid->Metabolite3 Microbial transformation Metabolite4 Imidacloprid-urea Imidacloprid->Metabolite4 Microbial transformation Metabolite5 6-chloronicotinic acid Imidacloprid->Metabolite5 Microbial cleavage Metabolite6 Desnitro-imidacloprid Imidacloprid->Metabolite6 Microbial nitro-reduction G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Water/Soil Sample B Extraction (Acetonitrile/Water) A->B C Clean-up (SPE) B->C D Concentration & Reconstitution C->D E HPLC System (C18 Column, UV Detector) D->E F Data Analysis E->F G A Prepare Imidacloprid Solution B Place in UV Reactor A->B C Irradiate with UV Lamp B->C D Collect Samples at Time Intervals C->D E Analyze by HPLC/LC-MS D->E F Determine Degradation Kinetics E->F G A Isolate Microorganisms B Prepare Inoculated Culture with Imidacloprid A->B C Incubate under Controlled Conditions B->C D Sample at Time Intervals C->D E Extract and Analyze by HPLC/LC-MS D->E F Identify Metabolites and Pathway E->F

References

Toxicological Profile of Imidacloprid Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Imidacloprid Impurity 1 (CAS No. 105828-41-9), a potential impurity in commercial preparations of the neonicotinoid insecticide Imidacloprid. This document summarizes key toxicological endpoints, including acute toxicity, irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. The information is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of agrochemicals and related compounds. While quantitative data from safety data sheets are presented, it is important to note that detailed experimental protocols for the cited studies on this specific impurity are not extensively available in the public domain.

Chemical Identification

IdentifierValue
Chemical Name 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
Synonym This compound
CAS Number 105828-41-9[1][2]
Molecular Formula C₁₅H₁₄Cl₂N₆O₂[1]
Molecular Weight 381.22 g/mol [2]

Toxicological Data Summary

The toxicological data for this compound is primarily derived from safety data sheets (SDS). The following tables summarize the available quantitative information.

Table 1: Acute Toxicity[3]
RouteSpeciesSexEndpointValue
OralRatMaleLD501,320 - 6,690 mg/kg
DermalRabbitMale & FemaleLD50> 2,000 mg/kg
InhalationMouse-LC50 (4h)3587 ppm
Table 2: Irritation and Sensitization[3]
TestSpeciesResult
Skin Irritation/CorrosionRabbitNo skin irritation
Serious Eye Damage/IrritationRabbitIrritating to eyes
Respiratory or Skin SensitizationGuinea pigDid not cause sensitization
Table 3: Genotoxicity[3]
AssayTest SystemMetabolic ActivationResult
Gene MutationS. typhimurium (Ames Test)-Negative
Gene MutationHamster Ovary Cells-Equivocal evidence
Chromosomal AberrationHamster Ovary Cells-Negative
In vivo MutagenicityMouse Micronucleus Test-Positive results in some tests
Table 4: Carcinogenicity and Reproductive Toxicity[3]
EndpointSpeciesOutcome
CarcinogenicityAnimal studiesNo evidence of carcinogenicity
Reproductive ToxicityAnimal studiesNo effects on fertility

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized protocol based on OECD Guideline 471 would involve:

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted and compared to control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) mix_wo_s9 Mix: Bacteria + Test Substance bacterial_strains->mix_wo_s9 mix_w_s9 Mix: Bacteria + Test Substance + S9 bacterial_strains->mix_w_s9 s9_mix Prepare S9 Mix (for metabolic activation) s9_mix->mix_w_s9 test_substance Prepare Test Substance (this compound) test_substance->mix_wo_s9 test_substance->mix_w_s9 plate_wo_s9 Plate on Minimal Agar mix_wo_s9->plate_wo_s9 plate_w_s9 Plate on Minimal Agar mix_w_s9->plate_w_s9 incubation Incubate plate_wo_s9->incubation plate_w_s9->incubation count_colonies Count Revertant Colonies incubation->count_colonies compare_controls Compare with Controls count_colonies->compare_controls evaluate_mutagenicity Evaluate Mutagenicity compare_controls->evaluate_mutagenicity cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_evaluation Evaluation animal_selection Select Test Animals (e.g., Mice) administration Administer Substance animal_selection->administration dose_prep Prepare Test Substance Doses dose_prep->administration bone_marrow Collect Bone Marrow administration->bone_marrow smear_prep Prepare Bone Marrow Smears bone_marrow->smear_prep staining Stain Slides smear_prep->staining microscopic_analysis Microscopic Analysis (Count Micronuclei) staining->microscopic_analysis statistical_analysis Statistical Analysis microscopic_analysis->statistical_analysis assess_genotoxicity Assess Genotoxicity statistical_analysis->assess_genotoxicity cluster_exposure Exposure cluster_interaction Molecular Interaction (Hypothesized) cluster_cellular_response Cellular Response cluster_outcome Toxicological Outcome impurity This compound receptor Potential Target (e.g., nAChRs) impurity->receptor Binds to downstream Downstream Signaling (Unknown) receptor->downstream Activates/Inhibits toxicity Observed Toxicity (e.g., Acute Toxicity, Genotoxicity) downstream->toxicity Leads to

References

Ecotoxicity of Neonicotinoid Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neonicotinoid insecticides, while effective against a wide range of agricultural pests, have come under increasing scrutiny for their environmental impact. Beyond the toxicity of the parent compounds, a growing body of evidence highlights the significant ecotoxicological risks posed by their impurities, metabolites, and degradation products. These compounds can exhibit equal or even greater toxicity to non-target organisms than the original neonicotinoid, necessitating a thorough understanding of their environmental fate and effects. This technical guide provides an in-depth analysis of the ecotoxicity of neonicotinoid impurities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support robust environmental risk assessments.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for various neonicotinoid parent compounds and their impurities/metabolites across different non-target organisms. This data is crucial for comparing the relative toxicity and understanding the potential environmental risks associated with these compounds.

Table 1: Acute Toxicity of Neonicotinoids and Their Metabolites to Aquatic Invertebrates

CompoundSpeciesEndpointValue (µg/L)Exposure DurationReference
Imidacloprid (B1192907) Daphnia magna48h EC50>85,00048 hours[1]
Chironomus dilutus14-day LC501.5214 days[2]
Marsupenaeus japonicas96h EC505096 hours[3]
Desnitro-imidacloprid Marsupenaeus japonicas96h EC50-96 hours[3]
Imidacloprid-olefin Marsupenaeus japonicas96h EC50-96 hours[3]
Clothianidin Daphnia magna48h LC50>119,00048 hours[4]
Chironomus dilutus14-day LC502.4114 days[2]
Marsupenaeus japonicas96h EC501496 hours[3]
Thiamethoxam (B1682794) Daphnia magna48h EC50>100,00048 hours
Chironomus dilutus14-day LC5023.6014 days[2]
Marsupenaeus japonicas96h EC5094096 hours[3]
Acetamiprid Marsupenaeus japonicas96h EC503196 hours[3]
IM-2-1 (Acetamiprid metabolite) Marsupenaeus japonicas96h EC50130096 hours[3]
Thiacloprid Marsupenaeus japonicas96h EC502096 hours[3]
Dinotefuran Marsupenaeus japonicas96h EC5053096 hours[3]
Nitenpyram Marsupenaeus japonicas96h EC5049096 hours[3]
6-Chloronicotinic acid Marsupenaeus japonicas96h EC50>12,00096 hours[3]

Table 2: Acute Toxicity of Neonicotinoids to Soil Organisms

CompoundSpeciesEndpointValue (mg/kg soil)Exposure DurationReference
Imidacloprid Eisenia fetida14-day LC50-14 days
Acetamiprid Eisenia andrei56-day EC10 (reproduction)-56 days[5]
Folsomia candida28-day EC10 (reproduction)-28 days[5]
Thiacloprid Eisenia andrei56-day EC10 (reproduction)-56 days[5]
Folsomia candida28-day EC10 (reproduction)-28 days[5]

Experimental Protocols

Standardized testing methodologies are essential for generating reliable and comparable ecotoxicity data. The following sections detail the key experimental protocols referenced in the ecotoxicity studies of neonicotinoid impurities.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of substances to daphnids, most commonly Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.

  • Test Substance Preparation: The test substance is dissolved in culture medium to create a series of concentrations. A control group with only the medium is also prepared.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours. The test is conducted under static conditions, meaning the test solutions are not renewed.

  • Endpoint: The primary endpoint is immobilization, which is defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated at 24 and 48 hours.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This guideline describes a laboratory method to assess the acute toxicity of chemicals to earthworms (Eisenia fetida).

  • Test System: The test is conducted in containers with artificial soil.

  • Test Organism: Adult earthworms with a well-developed clitellum are selected.

  • Test Substance Application: The test substance is thoroughly mixed into the artificial soil. A control group with untreated soil is also included.

  • Exposure: The earthworms are introduced into the treated and control soil and exposed for 14 days.

  • Endpoints: The primary endpoint is mortality. The concentration that is lethal to 50% of the earthworms (LC50) is determined at 7 and 14 days. Sub-lethal effects, such as changes in weight and behavior, are also observed and recorded.

Signaling Pathways and Mechanisms of Toxicity

Neonicotinoids and their impurities primarily exert their toxic effects by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nervous system of insects. However, their impact extends to non-target organisms, often through similar mechanisms.

Disruption of Cholinergic Signaling

Neonicotinoids are agonists of nAChRs, meaning they bind to these receptors and mimic the action of the neurotransmitter acetylcholine (ACh). This leads to the continuous stimulation of nerve cells, resulting in paralysis and death in insects.[6] While neonicotinoids have a higher affinity for insect nAChRs than for vertebrate nAChRs, certain metabolites, such as desnitro-imidacloprid , exhibit a significantly increased affinity for mammalian nAChRs. This metabolite is formed through the metabolism of imidacloprid in mammals and through environmental degradation. Its charged nitrogen atom allows it to bind strongly to mammalian nAChRs, making it highly toxic to mammals, including mice.

The activation of nAChRs by neonicotinoids and their metabolites can trigger a cascade of downstream events, including the influx of calcium ions (Ca2+) into the neuron. This can lead to the activation of voltage-gated calcium channels (VGCCs), further amplifying the initial signal and contributing to neurotoxicity.

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Neonicotinoid_Impurity Neonicotinoid Impurity (e.g., Desnitro-imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid_Impurity->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Ca_Influx Ca2+ Influx Ion_Channel_Opening->Ca_Influx Leads to VGCC_Activation Voltage-Gated Ca2+ Channel (VGCC) Activation Ca_Influx->VGCC_Activation Triggers Neurotoxicity Neurotoxicity (Paralysis, Death) VGCC_Activation->Neurotoxicity Contributes to

Caption: Signaling pathway of neonicotinoid impurity-induced neurotoxicity.

Experimental and Analytical Workflows

The assessment of neonicotinoid impurity ecotoxicity involves a multi-step process, from sample preparation to data analysis.

Workflow for Ecotoxicity Testing

The general workflow for conducting ecotoxicity studies on neonicotinoid impurities follows a standardized procedure to ensure data quality and comparability.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Substance (Neonicotinoid Impurity) Preparation D Exposure of Organisms to a Range of Concentrations A->D B Test Organism Culturing and Acclimation B->D C Test System Setup (e.g., Artificial Soil, Media) C->D E Record Endpoints (Mortality, Immobilization, Sub-lethal Effects) D->E F Calculate LC50/EC50 Values E->F G Statistical Analysis F->G

Caption: General workflow for ecotoxicity testing of neonicotinoid impurities.

Analytical Methods for Neonicotinoid Impurities

Accurate quantification of neonicotinoid impurities in environmental samples and biological matrices is critical for exposure assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues.

G Start Sample (e.g., Soil, Water, Tissue) Extraction Extraction with Acetonitrile Start->Extraction Partitioning Salting-out with MgSO4 and NaCl Extraction->Partitioning dSPE Dispersive Solid-Phase Extraction (d-SPE) Cleanup (e.g., with PSA, C18) Partitioning->dSPE Analysis Analysis by LC-MS/MS or GC-MS dSPE->Analysis End Quantification of Impurities Analysis->End

Caption: QuEChERS-based analytical workflow for neonicotinoid impurities.

Conclusion

The ecotoxicity of neonicotinoid impurities represents a significant and often underestimated environmental risk. Metabolites and degradation products can exhibit distinct and sometimes more potent toxicological profiles than their parent compounds. A comprehensive understanding of their effects on non-target organisms is paramount for accurate environmental risk assessment and the development of more sustainable pest management strategies. This guide provides a foundational overview of the current knowledge, highlighting the need for further research to fill existing data gaps, particularly for a wider range of impurities and their sub-lethal effects on diverse ecosystems. Researchers, scientists, and drug development professionals are encouraged to consider the full toxicological profile of neonicotinoids, including their impurities, in their work to mitigate unintended environmental consequences.

References

Environmental Fate of Imidacloprid and its Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the neonicotinoid insecticide imidacloprid (B1192907) and its principal byproducts. The document details its degradation pathways in soil and water, summarizes key quantitative data on its persistence, and outlines standardized experimental protocols for its study.

Introduction

Imidacloprid is a systemic insecticide widely used in agriculture for the control of sucking insects.[1] Its extensive use has prompted significant research into its environmental persistence, mobility, and the formation of potentially toxic metabolites.[2] Understanding the environmental fate of imidacloprid is crucial for assessing its ecological risk and developing strategies to mitigate potential adverse effects on non-target organisms. The primary routes of its dissipation in the environment include photodegradation in water, and microbial and chemical degradation in soil.[3]

Degradation Pathways and Byproducts

Imidacloprid degrades in the environment through several key pathways, including photolysis, hydrolysis, and microbial metabolism. These processes lead to the formation of a number of byproducts, some of which may also have toxicological significance.

Photodegradation

In the presence of sunlight, particularly in aqueous environments, imidacloprid undergoes rapid photodegradation.[4] The primary photolytic reaction involves the cleavage of the nitroguanidine (B56551) group, leading to the formation of imidacloprid-urea as a major metabolite.[5] Further degradation can lead to the formation of 6-chloronicotinic acid (6-CNA) and ultimately mineralization to CO2.[3]

G Imidacloprid Imidacloprid Imidacloprid_Urea Imidacloprid-Urea Imidacloprid->Imidacloprid_Urea Imidacloprid_Desnitro Imidacloprid Desnitro Imidacloprid->Imidacloprid_Desnitro Imidacloprid_Olefin Imidacloprid Olefin Imidacloprid->Imidacloprid_Olefin Sunlight Sunlight Sunlight->Imidacloprid Photolysis Six_CNA 6-Chloronicotinic Acid Imidacloprid_Urea->Six_CNA Imidacloprid_Desnitro->Six_CNA Imidacloprid_Olefin->Six_CNA CO2 CO2 Six_CNA->CO2 Mineralization

Figure 1: Simplified photodegradation pathway of Imidacloprid in water.
Hydrolysis

Imidacloprid is relatively stable to hydrolysis in acidic and neutral aqueous solutions. However, under alkaline conditions (pH > 9), hydrolysis becomes a more significant degradation pathway.[5][6] The primary hydrolysis product is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone.[5][7]

G Imidacloprid Imidacloprid Hydrolysis_Product 1-[(6-chloro-3-pyridinyl)methyl] -2-imidazolidone Imidacloprid->Hydrolysis_Product Hydrolysis Alkaline_Conditions Alkaline Conditions (pH > 9) Alkaline_Conditions->Hydrolysis_Product

Figure 2: Primary hydrolysis pathway of Imidacloprid under alkaline conditions.
Soil Degradation (Aerobic and Anaerobic)

In soil, the degradation of imidacloprid is primarily mediated by microbial activity, though abiotic processes also contribute. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.[8] Under aerobic conditions, major metabolites include imidacloprid nitrosimine, imidacloprid desnitro, and imidacloprid urea, which are further degraded to 6-chloronicotinic acid and eventually mineralized to CO2.[3] In anaerobic environments, the degradation pathways can differ, often leading to different sets of metabolites.

G Imidacloprid Imidacloprid Microbial_Activity Microbial Activity Imidacloprid->Microbial_Activity Imidacloprid_Nitrosimine Imidacloprid Nitrosimine Microbial_Activity->Imidacloprid_Nitrosimine Imidacloprid_Desnitro Imidacloprid Desnitro Microbial_Activity->Imidacloprid_Desnitro Imidacloprid_Urea Imidacloprid Urea Microbial_Activity->Imidacloprid_Urea Six_CNA 6-Chloronicotinic Acid Imidacloprid_Nitrosimine->Six_CNA Imidacloprid_Desnitro->Six_CNA Imidacloprid_Urea->Six_CNA CO2 CO2 Six_CNA->CO2 Mineralization G start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application Application of 14C-Imidacloprid soil_prep->application incubation Incubation (Controlled Temperature & Moisture) application->incubation sampling Periodic Sampling incubation->sampling co2_trapping 14CO2 Trapping incubation->co2_trapping extraction Solvent Extraction sampling->extraction analysis HPLC / LC-MS Analysis extraction->analysis data_analysis Data Analysis (DT50, Metabolite ID) analysis->data_analysis co2_trapping->data_analysis end End data_analysis->end

References

The Definitive Guide to Imidacloprid Impurity 1: Reference Standards and Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidacloprid (B1192907) Impurity 1, a critical compound for analytical and research purposes in the agricultural and pharmaceutical industries. This document outlines its chemical identity, synthesis, and analytical methodologies, and clarifies the distinction between reference standards and certified reference materials to ensure accurate and reliable results in experimental workflows.

Understanding Imidacloprid Impurity 1

This compound, chemically known as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a known process impurity that can arise during the synthesis of Imidacloprid, a widely used neonicotinoid insecticide.[1][2] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of imidacloprid-based products. The availability of high-purity reference standards and certified reference materials of this impurity is therefore crucial for analytical method development, validation, and routine quality control testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various suppliers of analytical standards.

PropertyValue
Chemical Name 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
CAS Number 105828-41-9
Molecular Formula C₁₅H₁₄Cl₂N₆O₂
Molecular Weight 381.22 g/mol
Purity ≥95% to ≥98%
Appearance Solid
Solubility DMF: 16 mg/ml, DMSO: 16 mg/ml, PBS (pH 7.2): 0.16 mg/ml
Storage -20°C
Stability ≥ 4 years

Reference Standards vs. Certified Reference Materials (CRMs)

In the realm of analytical chemistry, the terms "reference standard" and "certified reference material" (CRM) are often used, but they carry distinct meanings.

  • Reference Standard (RS): A well-characterized compound of high purity that is used for qualitative and quantitative analysis.[3] It serves as a basis for comparison in analytical tests. While produced by reputable manufacturers, a reference standard may not have undergone the rigorous certification process of a CRM.

  • Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4][5] CRMs are considered the gold standard for accuracy and are produced by accredited organizations, adhering to stringent international standards such as ISO 17034.[4][6]

The choice between an RS and a CRM depends on the criticality of the application. For routine process monitoring, a well-characterized RS may be sufficient. However, for regulatory submissions, method validation, and applications requiring the highest level of accuracy and traceability, a CRM is indispensable.

Synthesis of this compound

A patented method for the preparation of this compound involves the reaction of N-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine in the presence of a base.[7] The following provides a detailed experimental protocol based on the published patent literature.

Experimental Protocol for Synthesis

Materials:

Procedure:

  • To a 2L reaction flask, add 1L of anhydrous DMF.

  • Add 40g of N-nitroiminoimidazolidine to the flask.

  • Heat the mixture to 55-75°C and stir until the solid is completely dissolved.

  • Add 40g of sodium hydroxide to the solution and stir for 1 hour.

  • Slowly add 100g of 2-chloro-5-chloromethylpyridine dropwise to the reaction mixture.

  • Maintain the temperature and continue the reaction for 12 hours after the addition is complete.

  • After the reaction, adjust the pH of the solution to 7-8 using hydrochloric acid.

  • Recover the DMF under reduced pressure to obtain a concentrated solution.

  • Add hot water (temperature > 50°C) to the concentrated solution, stir, and maintain the heat for 1 hour.

  • Filter the mixture to obtain the wet crude product.

  • Purify the crude product by recrystallization from methanol or ethanol to yield the final product, 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.[7]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound reactants N-nitroiminoimidazolidine + 2-chloro-5-chloromethylpyridine reaction Reaction (55-75°C, 12h) reactants->reaction solvent Anhydrous DMF solvent->reaction base Sodium Hydroxide base->reaction ph_adjustment pH Adjustment (HCl, pH 7-8) reaction->ph_adjustment concentration DMF Recovery (Reduced Pressure) ph_adjustment->concentration precipitation Precipitation (Hot Water) concentration->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization from Methanol/Ethanol) filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Methodology for this compound

A validated stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method has been reported for the assay of imidacloprid and the estimation of its related compounds, including Impurity 1.[8][9][10]

UPLC-UV Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size)
Column Temperature 30°C
Mobile Phase A 0.05% v/v Phosphoric acid in water
Mobile Phase B Methanol/Acetonitrile (75/25 v/v)
Elution Gradient
Detection Wavelength 270 nm
Run Time 6.5 minutes
Experimental Protocol for Analysis

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard into a volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

Sample Preparation:

  • Accurately weigh the sample containing imidacloprid and its impurities into a volumetric flask.

  • Extract the analytes with a suitable solvent and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure:

  • Set up the UPLC system according to the parameters listed in the table above.

  • Inject the standard and sample solutions into the chromatograph.

  • Identify and quantify this compound in the sample by comparing the retention time and peak area with that of the reference standard.

Analytical Workflow Diagram

G cluster_analysis Analytical Workflow for this compound sample_prep Sample Preparation (Extraction & Dilution) filtration Filtration (0.45 µm filter) sample_prep->filtration std_prep Standard Preparation (Weighing & Dissolution) injection UPLC Injection std_prep->injection filtration->injection separation Chromatographic Separation (HSS T3 Column, Gradient Elution) injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Reportable Result data_analysis->result

Caption: Analytical workflow for the quantification of this compound.

Conclusion

The availability of well-characterized reference standards and certified reference materials for this compound is fundamental for the robust quality control of imidacloprid products. This guide has provided a comprehensive overview of the synthesis and analytical methodologies for this impurity, offering valuable technical information for researchers and analytical scientists. The detailed protocols and workflow diagrams serve as practical resources for the implementation of these methods in a laboratory setting. Adherence to these established procedures will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of agricultural and veterinary products.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Imidacloprid Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a widely used systemic neonicotinoid insecticide for pest control in agriculture.[1] Imidacloprid Impurity 1, with the chemical name 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential impurity found in commercial preparations of imidacloprid.[2][3][4][5] The monitoring and control of impurities in active pharmaceutical ingredients and agricultural chemicals are critical for ensuring product quality, safety, and efficacy. These application notes provide a detailed protocol for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound from the active ingredient and other related substances. The principle of separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Instrumentation and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.

    • Analytical balance

    • Ultrasonic bath

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents and Standards:

Experimental Protocol

1. Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mmol·L-1 ammonium acetate solution containing 10 mmol·L-1 heptafluorobutyric acid in water.

  • Mobile Phase B: Methanol.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is commonly used as a diluent.

2. Standard Solution Preparation

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for the expected impurity levels in the sample.

3. Sample Solution Preparation

  • Accurately weigh a quantity of the Imidacloprid sample to be tested into a volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a known concentration (e.g., 1 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with Mobile Phase A (20 mmol·L-1 ammonium acetate with 10 mmol·L-1 heptafluorobutyric acid) and Mobile Phase B (Methanol)[6]
Gradient Program Optimized to provide separation between Imidacloprid and its impurities. A typical gradient might be: Time (min) / %B: 0/20, 25/80, 30/80, 31/20, 35/20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 270 nm[7][8]
Injection Volume 10 µL

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation: - Weigh Reference Standard - Dissolve in Diluent - Sonicate & Dilute to Volume smp_prep Sample Preparation: - Weigh Sample - Dissolve in Diluent - Sonicate & Dilute to Volume filter Filter Solutions (0.45 µm) std_prep->filter smp_prep->filter hplc HPLC System: - Column: C18 - Mobile Phase Gradient - Detector: UV @ 270 nm filter->hplc Inject chrom Obtain Chromatograms hplc->chrom integrate Integrate Peaks chrom->integrate calc Calculate Impurity Content integrate->calc

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and Data Presentation

Method validation should be performed to ensure the suitability of the analytical procedure for its intended purpose. Key validation parameters are summarized below. The data presented are typical values obtained from published methods for Imidacloprid and its related substances.[7][8][9][10]

Quantitative Data Summary

Validation ParameterTypical Performance
Linearity (R²) > 0.99 for a range of concentrations covering the expected impurity levels.[9][10]
Limit of Detection (LOD) Typically in the range of 0.01 - 0.5 µg/mL.
Limit of Quantitation (LOQ) Typically in the range of 0.04 - 1.5 µg/mL.[7]
Accuracy (% Recovery) 85 - 115% for spiked samples. Some methods report recoveries of 92-98%.[7]
Precision (% RSD) < 5% for replicate injections and sample preparations.[9][10]
Specificity The method should demonstrate the ability to separate this compound from the main component and other potential impurities.

Data Analysis and Calculation

The percentage of this compound in the sample can be calculated using the external standard method with the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_std) * (Conc_std / Conc_sample) * Purity_std * 100

Where:

  • Area_impurity_sample = Peak area of Impurity 1 in the sample chromatogram

  • Area_impurity_std = Peak area of Impurity 1 in the standard chromatogram

  • Conc_std = Concentration of the Impurity 1 standard solution

  • Conc_sample = Concentration of the sample solution

  • Purity_std = Purity of the Impurity 1 reference standard

Logical Relationship Diagram

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_quality Quality Assessment sample Imidacloprid Sample analysis Chromatographic Separation & Detection sample->analysis standard Impurity 1 Standard standard->analysis method Validated HPLC Method method->analysis peak_area Peak Area Data analysis->peak_area result Impurity 1 Concentration (%) peak_area->result Calculation decision Pass / Fail Decision result->decision specification Specification Limit specification->decision

Caption: Logical flow from sample analysis to quality decision.

The described RP-HPLC method provides a reliable and robust approach for the detection and quantification of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in research, development, and manufacturing environments. Proper method validation is essential before implementation to ensure the results are accurate and reliable.

References

Application Note: Quantification of Imidacloprid Impurity 1 using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Imidacloprid Impurity 1. The described method is stability-indicating, ensuring that the quantification of the impurity is accurate and specific in the presence of the active pharmaceutical ingredient (API), Imidacloprid, and its other related substances and degradation products. The protocol is suitable for routine quality control analysis in research and manufacturing environments.

Introduction

Imidacloprid is a widely used neonicotinoid insecticide.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final product. This compound, chemically known as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential process-related impurity.[2] A reliable analytical method for the quantification of this impurity is crucial for quality control. This document provides a detailed protocol for a stability-indicating HPLC-UV method, adapted from validated methods for Imidacloprid and its related compounds.[1][3]

Experimental Protocol

Materials and Reagents
  • Imidacloprid Reference Standard (≥98.5% purity)[4]

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Purified Water (HPLC Grade)

  • 0.45 µm Syringe Filters

Instrumentation
  • HPLC or UPLC system with a UV detector (Waters Acquity UPLC H-Class or equivalent)

  • Chromatographic Column: HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size) or equivalent C18 column[1][3][5]

  • Analytical Balance

  • Ultrasonic Bath

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
ColumnHSS T3 (C18), 2.1 x 30 mm, 1.8 µm[1][3][5]
Mobile Phase A0.05% v/v Phosphoric Acid in Water[1][3][5]
Mobile Phase BMethanol/Acetonitrile (75/25 v/v)[1][3][5]
Gradient ElutionA gradient elution program should be optimized to ensure separation of Imidacloprid and its impurities.
Flow RateTo be optimized based on the specific column and system (e.g., 0.8 mL/min).
Column Temperature30°C[1][3][5]
Detection Wavelength270 nm[1][3][4]
Injection Volume20 µL
Run TimeApproximately 6.5 minutes[1][3]
Preparation of Solutions

Diluent: A suitable mixture of mobile phases or acetonitrile and water can be used as a diluent.

Standard Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).

Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations covering the expected range of the impurity (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation: Accurately weigh a sample containing Imidacloprid and dissolve it in the diluent to a final concentration where the expected level of Impurity 1 falls within the calibration range. The sample solution may need to be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the table below. This data is representative and should be verified during in-house method validation.

ParameterResult
Retention Time (approx.)To be determined (well-resolved from Imidacloprid)
Linearity (Concentration Range)0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Method Validation

This analytical method has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][3] The stability-indicating nature of the method was confirmed through forced degradation studies, which showed no interference from degradation products at the retention time of this compound.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Impurity 1 Standard Solutions hplc_analysis HPLC Analysis (C18 Column, UV 270 nm) prep_standards->hplc_analysis prep_sample Prepare Imidacloprid Sample Solution prep_sample->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Impurity 1 in Sample calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship cluster_input imidacloprid Imidacloprid (API) hplc_method Stability-Indicating HPLC Method imidacloprid->hplc_method impurity1 This compound (Analyte of Interest) impurity1->hplc_method other_impurities Other Related Substances other_impurities->hplc_method degradation_products Degradation Products degradation_products->hplc_method hplc_method->impurity1 Specific Quantification

Caption: Logical relationship of the stability-indicating HPLC method.

Conclusion

The HPLC method described provides a reliable and robust tool for the quantification of this compound in the presence of Imidacloprid and other related substances. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in the pharmaceutical and agrochemical industries. The short run time allows for high-throughput analysis.

References

Application Note: A Robust QuEChERS-Based Method for the Preparation of Soil Samples for Imidacloprid and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Imidacloprid (B1192907) is a widely used neonicotinoid insecticide, and monitoring its presence and that of its degradation products (impurities) in soil is crucial for environmental assessment.[1][2] This application note details a comprehensive protocol for the extraction and cleanup of imidacloprid and its related impurities from soil matrices. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which ensures high recovery rates and clean extracts suitable for sensitive analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4] The protocol involves an initial extraction with acidified acetonitrile (B52724), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix co-extractives.[3][5]

Principle

The QuEChERS method provides an efficient and effective approach for extracting a wide range of pesticide residues from complex matrices like soil.[4][5] The procedure begins with the extraction of imidacloprid and its impurities from the soil sample into an organic solvent, typically acetonitrile, which is effective for a broad polarity range of analytes. The addition of salts, such as anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297), induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[5] A subsequent d-SPE cleanup step, using sorbents like Primary Secondary Amine (PSA), removes interferences such as organic acids and fatty acids, resulting in a cleaner extract for instrumental analysis.[3][6]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of imidacloprid and its metabolites in soil using QuEChERS-based sample preparation followed by liquid chromatography.

AnalyteMatrixMethodRecovery (%)RSD (%)LOQ (mg/kg)Reference
ImidaclopridSoilQuEChERS LC-MS/MS>78<5.40.001 - 0.005[3][7]
5-hydroxy imidaclopridSoilQuEChERS LC-MS/MS74.4 - 109.5<14.90.001 - 0.005[8]
Imidacloprid olefinSoilQuEChERS LC-MS/MS74.4 - 109.5<14.90.001 - 0.005[8]
Imidacloprid guanidineSoilQuEChERS LC-MS/MS74.4 - 109.5<14.90.001 - 0.005[8]
ImidaclopridSoilHPLC-UV81 - 87N/A0.00017 - 0.00025[1]
ImidaclopridSoilSolid-Liquid Extraction HPLC85 ± 6N/A0.005[9]
ImidaclopridSoilSolid-Liquid Extraction LC-MS/MS90 ± 2N/A0.0005[10]

RSD: Relative Standard Deviation; LOQ: Limit of Quantitation.

Experimental Protocol

This protocol details the step-by-step procedure for preparing soil samples for the analysis of imidacloprid and its impurities.

3.1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (MeCN), acetic acid (AcOH).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent.

  • Standards: Certified reference standards of imidacloprid and its relevant impurities (e.g., Imidacloprid olefin, 5-hydroxy imidacloprid, 6-chloronicotinic acid).[8]

  • Equipment: 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, vortex mixer, high-speed centrifuge, analytical balance, syringe filters (0.22 µm).

3.2. Sample Preparation Workflow

Imidacloprid Soil Sample Preparation Workflow Experimental Workflow cluster_0 Extraction cluster_1 Partitioning & Centrifugation cluster_2 Dispersive SPE Cleanup cluster_3 Final Analysis A 1. Weigh 10 g of homogenized soil into a 50 mL tube. B 2. Add 10 mL of water and vortex. A->B Hydrate (B1144303) Soil C 3. Add 10 mL of 1% Acetic Acid in Acetonitrile. B->C Add Extraction Solvent D 4. Shake vigorously for 15 min. C->D E 5. Add 4 g MgSO₄ and 1.7 g NaOAc. D->E Salting-Out Step F 6. Vortex for 1 min. E->F G 7. Centrifuge at 4000 rpm for 10 min. F->G H 8. Transfer 8 mL of supernatant to a 15 mL tube containing: 1.2 g MgSO₄ and 0.4 g PSA. G->H Transfer Supernatant I 9. Vortex for 1 min. H->I J 10. Centrifuge at 5000 rpm for 5 min. I->J K 11. Filter supernatant (0.22 µm) into an autosampler vial. J->K Collect Final Extract L 12. Analyze by LC-MS/MS. K->L

Caption: Workflow for Imidacloprid Analysis in Soil.

3.3. Detailed Protocol Steps

  • Sample Homogenization: Air-dry the collected soil sample at room temperature, then grind and sieve it through a 1 mm mesh to ensure homogeneity and remove large debris.[6]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[5]

    • Add 10 mL of deionized water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil.[5]

    • Add 10 mL of acetonitrile containing 1% acetic acid (v/v) to the tube.[5]

    • Cap the tube tightly and shake it vigorously on a mechanical shaker for 15 minutes to ensure thorough extraction.[5]

  • Partitioning:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1.7 g of anhydrous sodium acetate (NaOAc) to the tube.[5] The MgSO₄ helps to remove excess water, while the NaOAc provides buffering.

    • Immediately cap and vortex the tube for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the sample at ≥4000 rpm for 10 minutes to separate the acetonitrile layer from the solid soil and aqueous phases.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer an 8 mL aliquot of the upper acetonitrile layer (supernatant) into a 15 mL centrifuge tube containing 1.2 g of anhydrous MgSO₄ and 0.4 g of PSA sorbent.[11]

    • Cap the tube and vortex for 1 minute to disperse the sorbent. The PSA will remove organic acids and other polar interferences.

    • Centrifuge at ≥5000 rpm for 5 minutes.[11]

  • Final Extract Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for analysis by LC-MS/MS or HPLC.[9][10]

Instrumental Analysis

While this note focuses on sample preparation, the resulting extract is typically analyzed using the following:

  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4.6 µm) is commonly used.[10]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or acetic acid, is employed for separation.[3][10]

  • Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for imidacloprid and its impurities.[10]

Conclusion

The described QuEChERS-based protocol provides a simple, rapid, and effective method for the extraction and cleanup of imidacloprid and its key impurities from soil samples.[7] The method demonstrates excellent recovery and precision, making it highly suitable for routine environmental monitoring and research applications.[3][8] The clean extracts obtained are compatible with modern high-sensitivity analytical instrumentation like LC-MS/MS, allowing for accurate quantification at trace levels.

References

Application Note: Extraction and Quantification of Imidacloprid Impurity 1 from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide for pest control in agriculture. Due to its extensive use, the presence of its impurities and degradation products in environmental water sources is a growing concern. Imidacloprid Impurity 1, formally known as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a significant process-related impurity that requires monitoring. This application note provides detailed protocols for the extraction of this compound from water samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by quantification using a validated Ultra-Performance Liquid Chromatography (UPLC-UV) method.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. Its low aqueous solubility is a critical factor in selecting an appropriate extraction methodology.

PropertyValue
Formal Name 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
CAS Number 105828-41-9
Molecular Formula C₁₅H₁₄Cl₂N₆O₂
Molecular Weight 381.2 g/mol
Aqueous Solubility 0.16 mg/mL (in PBS, pH 7.2)
Organic Solubility DMF: 16 mg/mL; DMSO: 16 mg/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for its high recovery and clean extracts. It leverages the low water solubility of the impurity to efficiently isolate it from the aqueous matrix. Polymeric sorbents like Oasis HLB are particularly effective for a wide range of neonicotinoids.[1][2]

Materials and Reagents:

  • Water sample (e.g., 200 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (≥98%)

  • Oasis HLB SPE Cartridges (or equivalent polymeric sorbent)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[2]

  • Sample Loading:

    • Load the 200 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol or acetonitrile with 0.3% formic acid.[1][2]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (see UPLC-UV method) and vortex for 30 seconds.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before UPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Alternative Method

LLE is a classic extraction technique that can also be employed. Solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are effective for extracting neonicotinoids from water.

Materials and Reagents:

  • Water sample (e.g., 500 mL)

  • Ethyl acetate or Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Extraction:

    • Add 75 mL of ethyl acetate to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a flask.

    • Repeat the extraction two more times with fresh 75 mL portions of the organic solvent.

  • Drying:

    • Combine the organic extracts and dry by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentration and Reconstitution:

    • Concentrate the dried extract to near dryness using a rotary evaporator with the water bath at 40°C.

    • Transfer the remaining solvent to a vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (see UPLC-UV method) and vortex for 30 seconds.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before UPLC analysis.

Protocol 3: UPLC-UV Analysis

This method is adapted from a validated stability-indicating method for imidacloprid and its related compounds.

Instrumentation and Conditions:

  • Instrument: UPLC system with UV detector

  • Column: HSS T3 (C18, 2.1 × 30 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.05% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Methanol/Acetonitrile (75/25, v/v)

  • Flow Rate: 0.5 mL/min (example, may need optimization)

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Run Time: 6.5 minutes

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
4.01090
5.01090
5.1955
6.5955

Data Presentation

Extraction MethodSorbent/SolventAnalyteExpected Recovery (%)LOD (µg/L)LOQ (µg/L)Reference
SPE Oasis HLBImidacloprid>80--[1]
SPE Bond Elut PlexaImidacloprid66.9--[2]
SPE Bakerbond spe™ SDB-1Imidacloprid36.9--[2]
LLE DichloromethaneImidacloprid92 (mean recovery)2075

Visualized Workflows

The following diagrams illustrate the experimental workflows for easy reference.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample (200 mL) Filter Filtration (0.45 µm) Sample->Filter Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Elute 4. Elute (Methanol/ACN) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Analysis UPLC-UV Analysis Reconstitute->Analysis

Figure 1. Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Extract 1. Extract with Ethyl Acetate (3x75 mL) Sample->Extract Separate 2. Separate Layers Extract->Separate Dry 3. Dry Organic Phase (Anhydrous Na₂SO₄) Separate->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Analysis UPLC-UV Analysis Reconstitute->Analysis Logical_Relationship cluster_extraction Extraction Method A Water Sample Collection B Sample Preparation (Filtration) A->B C Solid-Phase Extraction (SPE) B->C Recommended D Liquid-Liquid Extraction (LLE) B->D Alternative E Concentration & Reconstitution C->E D->E F Instrumental Analysis (UPLC-UV) E->F G Data Processing & Quantification F->G

References

Application Note: Determination of Imidacloprid Impurity 1 in Commercial Pesticide Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture for the control of sucking insects.[1][2] The purity of the active ingredient in commercial pesticide formulations is critical for its efficacy and safety. Regulatory bodies require the monitoring and control of impurities that may arise during the synthesis or degradation of Imidacloprid. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Imidacloprid Impurity 1 in commercial pesticide formulations.

This compound, identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine (CAS No. 105828-41-9), is a potential impurity in commercial preparations of Imidacloprid.[3][4][5] This method provides a reliable and reproducible protocol for the separation and quantification of this impurity from the parent compound.

Principle

The determination of this compound is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2][6] The method utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile (B52724) and water to achieve chromatographic separation of Imidacloprid and its impurity. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a certified reference standard using an external standard calibration.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance (0.01 mg sensitivity)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

  • Vortex mixer

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Imidacloprid reference standard (purity ≥ 98.5%)

  • This compound reference standard (CAS No. 105828-41-9)

  • Commercial Imidacloprid pesticide formulation (sample)

3. Preparation of Standard Solutions

  • Standard Stock Solution (this compound, 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.

  • Standard Stock Solution (Imidacloprid, 1000 µg/mL): Accurately weigh approximately 25 mg of Imidacloprid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 10 minutes.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilutions of the stock solutions with the mobile phase to cover the expected concentration range of the impurity in the sample preparations. A typical range for the impurity could be 0.1 µg/mL to 5 µg/mL.

4. Preparation of Sample Solution

  • Accurately weigh a portion of the commercial pesticide formulation equivalent to approximately 20 mg of Imidacloprid into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.[2]

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Mix the solution thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Detector Wavelength 270 nm[1][6]
Column Temperature Ambient
Run Time Approximately 15 minutes

Data Presentation

The performance of the analytical method should be validated to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for the determination of Imidacloprid and its impurities.

ParameterTypical Value
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL[1][6]
Limit of Quantification (LOQ) 0.04 µg/mL[1][6]
Recovery 92 - 98%[1][6]
Precision (RSD%) < 2%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the determination of this compound in commercial pesticide formulations.

Caption: Workflow for the determination of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely used in agriculture to control sucking insects.[1][2] Its extensive use, however, raises environmental and health concerns due to its potential impact on non-target species and its persistence in soil and water.[3] Consequently, robust and sensitive analytical methods are crucial for monitoring imidacloprid and its related compounds—including metabolites and degradation products—in various matrices. These related compounds, such as 5-hydroxy imidacloprid, olefin imidacloprid, imidacloprid urea (B33335), and 6-chloronicotinic acid, can sometimes exhibit higher toxicity than the parent compound.[1]

This document provides detailed application notes and protocols for the chromatographic separation and quantification of imidacloprid and its key related compounds. Methodologies for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are presented to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.

Chromatographic Methods and Quantitative Data

A variety of chromatographic techniques have been successfully employed for the analysis of imidacloprid and its metabolites. The choice of method often depends on the sample matrix, the target analytes, and the required sensitivity. The following tables summarize quantitative data from various validated methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Data
CompoundMethodColumnMobile PhaseRetention Time (min)LODLOQReference
ImidaclopridRP-HPLC-PDAC18Acetonitrile (B52724):Water (90:10 v/v)3.300.01 µg/mL0.04 µg/mL[4][5]
ImidaclopridHPLC-UVC18 (5 µm, 250mm × 4.6 mm)Acetonitrile:Water (4:1 v/v)---[6]
ImidaclopridUPLC-UVHSS T3 (C18, 2.1 × 30 mm, 1.8 µm)A: 0.05% Phosphoric acid in Water; B: Methanol (B129727):Acetonitrile (75:25 v/v) (Gradient)---[7][8]
ImidaclopridHPLC-DAD-Acetonitrile:Water (40:60 v/v)-0.08 mg/kg (liquid extraction), 0.06 mg/kg (Soxhlet)-[8]
ImidaclopridRP-HPLC-0.4% Pentanol in Water with 0.2% Acetic Acid---[9][10]
5-hydroxy imidaclopridLC-MS/MS----0.005 mg/kg[11]
Olefin imidaclopridLC-MS/MS----0.01 mg/kg[11]
6-chloronicotinic acidHPLC-DAD-Acetonitrile:Water (40:60 v/v)---[8]
Gas Chromatography (GC) Data
CompoundMethodColumnCarrier GasTemperature ProgramLODLOQReference
Imidacloprid (as hydrolyzed product)GC-MS (SIM)Elite-5MS (30 m x 0.32 mm I.D., 0.25 µm film)Helium (1.6 mL/min)100°C (1 min) -> 20°C/min to 210°C (1 min) -> 45°C/min to 300°C (1 min)0.16 µg/L (water), 1 µg/kg (soil)-[12][13]
Imidacloprid-ureaGC-ECD/NPD---20 mg/L75 mg/L[2][12]

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are provided below. These protocols are based on established and validated methods from the scientific literature.

Protocol 1: QuEChERS-Based Extraction and HPLC-MS/MS Analysis of Imidacloprid and its Metabolites in Animal Tissues

This protocol is adapted from a method for the determination of imidacloprid and its metabolites in crayfish tissues.[1]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% acetic acid.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Pass it through a neutral alumina (B75360) column containing a primary secondary amine (PSA) sorbent.

    • Collect the eluate for analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid.[1]

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. Imidacloprid, 5-hydroxy imidacloprid, and imidacloprid urea are typically detected in positive ion mode, while 6-chloronicotinic acid and olefin imidacloprid show good signals in negative ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for each analyte.

Protocol 2: Gas Chromatographic Determination of Imidacloprid in Water Samples

This protocol is based on the conversion of imidacloprid to a more volatile derivative for GC analysis.[2][12]

1. Sample Preparation and Derivatization

  • Alkaline Hydrolysis:

    • To a 250 mL water sample, add 0.4 g of sodium hydroxide (B78521) (NaOH).

    • Heat the mixture in a water bath at 85°C for 15 minutes to hydrolyze imidacloprid to a volatile urea derivative.[12][13]

    • Cool the solution to room temperature.

  • Extraction:

    • Transfer the hydrolyzed sample to a separatory funnel.

    • Extract three times with 25 mL portions of dichloromethane (B109758) or chloroform.[12][14]

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness using a rotary evaporator.

    • Reconstitute the residue in 1 mL of a mixture of acetone (B3395972) and n-hexane (1:9 v/v).[2][12]

2. GC-MS Analysis

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: Elite-5MS fused-silica capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.[12]

  • Injection: 1 µL of the final extract is injected in splitless mode.[12]

  • Oven Temperature Program:

    • Initial temperature of 100°C for 1 minute.

    • Ramp at 20°C/min to 210°C and hold for 1 minute.

    • Ramp at 45°C/min to 300°C and hold for 1 minute.[12]

  • MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification. For the hydrolyzed imidacloprid, the target ion is typically m/z 211, with qualifier ions at m/z 126 and m/z 99.[12]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

experimental_workflow_quchers cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis start 1 g Homogenized Tissue extraction Add 10 mL Acetonitrile (0.1% Acetic Acid) Vortex start->extraction salting_out Add 4 g MgSO4 + 1 g NaCl Vortex & Centrifuge extraction->salting_out cleanup Take 1 mL Supernatant Pass through PSA Cleanup Column salting_out->cleanup final_extract Collect Eluate for Analysis cleanup->final_extract hplc_ms HPLC-MS/MS Analysis (Reversed-Phase C18) final_extract->hplc_ms detection ESI (+/-) with MRM Detection hplc_ms->detection

Caption: QuEChERS workflow for animal tissue analysis.

experimental_workflow_gc cluster_sample_prep Sample Preparation and Derivatization cluster_analysis Analysis start 250 mL Water Sample hydrolysis Add 0.4 g NaOH Heat at 85°C for 15 min start->hydrolysis extraction Liquid-Liquid Extraction (Dichloromethane) hydrolysis->extraction concentration Dry and Evaporate Solvent Reconstitute in Acetone:Hexane extraction->concentration final_extract Final Extract for Injection concentration->final_extract gc_ms GC-MS Analysis (Elite-5MS Column) final_extract->gc_ms detection SIM Mode Detection (m/z 211, 126, 99) gc_ms->detection

Caption: Workflow for GC analysis of imidacloprid in water.

logical_relationship_methods cluster_lc Liquid Chromatography cluster_gc Gas Chromatography HPLC HPLC High-Performance Liquid Chromatography UV, DAD, MS/MS Detectors UPLC UPLC Ultra-Performance Liquid Chromatography UV, MS/MS Detectors GC GC Gas Chromatography ECD, NPD, MS Detectors Analyte Imidacloprid & Related Compounds Analyte->HPLC Direct Analysis Analyte->UPLC High-Throughput Direct Analysis Analyte->GC Requires Derivatization (Hydrolysis)

Caption: Chromatographic methods for imidacloprid analysis.

References

Application Note: Quantification of Imidacloprid Impurity 1 Using a Validated UPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide in both agricultural and veterinary applications. As with any active pharmaceutical ingredient (API), the purity profile of imidacloprid is of critical importance to ensure its safety and efficacy. Regulatory bodies worldwide, including the European Union and the United States Environmental Protection Agency, have increased their scrutiny of neonicotinoids due to environmental concerns. This regulatory landscape underscores the need for robust analytical methods to control impurities in imidacloprid-containing products.

Imidacloprid Impurity 1, with the chemical name 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential process-related impurity in the synthesis of imidacloprid.[1] The monitoring and control of such impurities are mandated by international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), to ensure product quality and safety.[2][3][4] This application note details a validated stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method for the quantification of this compound, providing researchers and drug development professionals with a reliable protocol for its analysis.

Analytical Method and Validation

The following analytical method is based on the validated UPLC-UV method for the assay of imidacloprid and its related compounds developed by Tian and Rustum (2018).[5][6][7]

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a UV detector is employed for the analysis.

Table 1: UPLC-UV Chromatographic Conditions

ParameterCondition
Column HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size)
Mobile Phase A 0.05% (v/v) Phosphoric Acid in Water
Mobile Phase B Methanol (B129727)/Acetonitrile (75/25, v/v)
Gradient Elution Optimized for separation of imidacloprid and its impurities
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 1 µL
Run Time Approximately 6.5 minutes[5]
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound analytical standard in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the imidacloprid drug substance or product in a suitable solvent. Dilute to a final concentration within the linear range of the method using the mobile phase.

Method Validation Summary

The UPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated to be specific, linear, accurate, precise, and robust.[5]

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Experimental Protocols

Preparation of Mobile Phase A (0.05% Phosphoric Acid in Water)
  • Add 0.5 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Preparation of Mobile Phase B (Methanol/Acetonitrile, 75/25, v/v)
  • Mix 750 mL of HPLC-grade methanol with 250 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas before use.

Preparation of Standard Stock Solution (e.g., 1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Mix thoroughly.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve concentrations across the linear range (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL).

Sample Analysis
  • Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing Standard Standard Preparation UPLC UPLC System (Gradient Elution) Standard->UPLC Sample Sample Preparation Sample->UPLC UV_Detector UV Detection (270 nm) UPLC->UV_Detector Integration Peak Integration UV_Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Analytical workflow for the quantification of this compound.

Regulatory_Context cluster_guidelines Regulatory Framework cluster_risk Impurity Management cluster_control Control Strategy ICH ICH/VICH Guidelines (Q3A/B, GL10/11) Identification Impurity Identification ICH->Identification Regional Regional Regulations (e.g., EU, US EPA) Regional->Identification Reporting Reporting Threshold Identification->Reporting Qualification Qualification Threshold Reporting->Qualification Specification Setting Specifications Qualification->Specification Analytical Validated Analytical Method Specification->Analytical Process Process Control Specification->Process

Caption: Logical relationship for impurity control in drug development.

Conclusion

The use of a well-characterized analytical standard for this compound is essential for the accurate and reliable monitoring of this impurity in imidacloprid drug substances and products. The validated UPLC-UV method described in this application note provides a robust and efficient means for its quantification. Adherence to such analytical procedures is crucial for ensuring product quality, meeting regulatory requirements, and ultimately safeguarding animal and public health.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Neonicotinoid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of neonicotinoid impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of neonicotinoid impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my neonicotinoid standards and impurity peaks. What are the potential causes and how can I fix this?

Answer:

Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[1][2] It occurs when the peak's asymmetry factor is greater than 1.2.[1] The primary cause is often secondary interactions between the analytes and the stationary phase.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based column packing can interact with basic analytes, a common characteristic of some neonicotinoids.[1][2][3]

    • Solution: Operate the mobile phase at a lower pH (around 3) to suppress the ionization of silanol groups.[4] Using a highly end-capped column or a column with a polar-embedded phase can also minimize these interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1]

    • Solution: Dilute your sample by a factor of 10 and reinject to see if the peak shape improves.[1] If necessary, consider using a column with a higher capacity.[1]

  • Column Contamination or Degradation: A blocked inlet frit or a void in the column can cause poor peak shape.[1]

    • Solution: Replace the column to confirm if it is the source of the problem.[1] Regularly flushing the column with a strong solvent can help prevent contamination.[5][6]

  • Extra-Column Effects: Long or wide-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[3][7]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum to reduce dead volume.[3]

Issue 2: Inconsistent Retention Times

Question: The retention times for my neonicotinoid peaks are shifting between injections or over a sequence. What could be causing this variability?

Answer:

Retention time drift can lead to misidentification of peaks and inaccurate quantification.[8] It's crucial to determine if the drift is related to the flow rate or a chemical change in the system.[8]

Potential Causes & Solutions:

  • Mobile Phase Composition Changes:

    • Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention times.[8]

      • Solution: Cover your solvent reservoirs and prepare fresh mobile phase daily.[5][8]

    • Inaccurate Mixing: If you are using a gradient, improper mixing by the pump can cause fluctuations.[9]

      • Solution: Ensure the gradient system is delivering a constant and accurate composition. You can verify this by comparing with a manually prepared mobile phase.[5]

  • Flow Rate Instability:

    • Leaks: Small, undetected leaks in the system can cause the flow rate to be inconsistent.[8]

      • Solution: Check all fittings for leaks. Tighten or replace any loose or damaged fittings.[5]

    • Pump Issues: Worn pump seals or faulty check valves can lead to an erratic flow rate.[5]

      • Solution: Regularly maintain your HPLC pump, including replacing seals as needed.[5]

  • Column Equilibration: Insufficient equilibration time for the column after a gradient run or when changing mobile phases can cause retention time shifts in subsequent runs.[10]

    • Solution: Ensure the column is equilibrated for at least 10 column volumes before starting the next injection.[5]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[5][11]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[5][11]

Issue 3: Poor Resolution of Impurity Peaks

Question: I am unable to separate a known neonicotinoid impurity from the main active ingredient peak. How can I improve the resolution?

Answer:

Poor resolution occurs when peaks overlap, making accurate quantification difficult.[12] This can be caused by a variety of factors related to the column, mobile phase, or the instrument setup.[6][12]

Potential Causes & Solutions:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjusting the ratio of the organic and aqueous phases can significantly impact selectivity.[6]

      • Solution: Try decreasing the percentage of the organic solvent to increase retention and potentially improve separation.[6]

    • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can alter the selectivity.[6]

      • Solution: Fine-tune the pH of the aqueous portion of your mobile phase.[6]

  • Column Selection: The choice of stationary phase is critical for achieving good resolution.

    • Solution: Consider using a column with a different selectivity (e.g., a different stationary phase chemistry) or a column with smaller particles to increase efficiency.[13]

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the stationary phase.

    • Solution: In most cases, lowering the flow rate will improve resolution, although it will increase the analysis time.[13]

  • Temperature: Column temperature can influence the selectivity of the separation.

    • Solution: Experiment with different column temperatures. Lowering the temperature often increases retention and can improve resolution.[13]

Issue 4: Excessive Baseline Noise

Question: My chromatogram has a very noisy baseline, which is making it difficult to detect and integrate small impurity peaks. What are the common sources of baseline noise and how can I reduce it?

Answer:

A noisy baseline reduces the signal-to-noise ratio, which can hinder the detection of trace-level impurities.[14] Baseline noise can be random or periodic, and its characteristics can help diagnose the source.[15]

Potential Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.[9]

      • Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[16]

    • Poor Mixing: Incomplete mixing of mobile phase components in a gradient system can result in baseline fluctuations.[9]

      • Solution: Use an efficient mixer or pre-mix the mobile phase if possible.

  • Detector Problems:

    • Contaminated Flow Cell: A dirty flow cell can cause random noise and spikes.[9]

      • Solution: Flush the flow cell with a suitable cleaning solution.[9]

    • Failing Lamp: An aging detector lamp can lead to increased noise.[10]

      • Solution: Replace the detector lamp if it is near the end of its lifespan.

  • Pump Malfunctions: Pulsations from the pump due to faulty check valves or worn seals can cause periodic baseline noise.[5]

    • Solution: Service the pump, which may include cleaning or replacing check valves and seals.[5]

  • Column Contamination: Contaminants leaching from the column can contribute to baseline noise.

    • Solution: Flush the column with a strong solvent or replace it if it is old or heavily contaminated.[6]

Experimental Protocols

Representative HPLC-DAD Method for Neonicotinoid Analysis

This protocol is a generalized procedure based on common methods for the analysis of neonicotinoids.[17][18][19]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[18]

  • Analytical Column: Kinetex C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[18]

  • Guard Column: C18 guard cartridge.[18]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).[18]

  • Water (High-purity, distilled, and filtered).[18]

  • Formic Acid (purity >98%).[17]

  • Neonicotinoid analytical standards (e.g., Acetamiprid, Clothianidin, Dinotefuran, Imidacloprid, Nitenpyram, Thiacloprid, Thiamethoxam) with certified purity >99%.[17][18]

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each neonicotinoid at a concentration of 100 mg/L in water or acetonitrile.[17]

  • Prepare a mixed working standard solution (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase.[18]

  • Prepare a series of calibration standards by further diluting the working standard solution.

4. Chromatographic Conditions:

  • Mobile Phase:

    • Eluent A: Water with 0.2% formic acid.[18]

    • Eluent B: Acetonitrile.[18]

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 30% B

    • 10-18 min: 55% B

    • (Adjust gradient as needed to optimize separation).

  • Flow Rate: 1.0 mL/min.[18]

  • Injection Volume: 20 µL.[18][19]

  • Column Temperature: 30 °C (or as optimized).

  • DAD Wavelength: Monitor at 260 nm or a wavelength appropriate for the specific neonicotinoids of interest (e.g., 244 nm and 270 nm).[18][19]

5. Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for sample cleanup.[18][20]

  • Weigh a homogenized sample (e.g., 1 g) into a 50 mL centrifuge tube.[18]

  • Add 4 mL of water and let it rest for 5 minutes.[18]

  • Add 2 mL of acetonitrile, sonicate for 5 minutes, vortex for 2 minutes, and centrifuge at 6000 rpm for 10 minutes.[18]

  • Add 4 g of MgSO₄ and 1 g of NaCl, and vortex for 1 minute.[18]

  • Centrifuge at 6000 rpm for 10 minutes.[18]

  • Take an aliquot of the supernatant (top layer) and add it to a centrifuge tube containing MgSO₄, PSA (primary-secondary amine), and GCB (graphitized carbon black) for further cleanup.[18]

  • Vortex and centrifuge again.

  • Collect the final extract, concentrate it to 1 mL, and inject it into the HPLC system.[18]

Data Presentation

Table 1: Typical Chromatographic Parameters for Neonicotinoid Analysis by UHPLC-MS/MS
AnalyteRetention Time (min)
Dinotefuran4.74
Nitenpyram5.34
Thiamethoxam5.96
Clothianidin6.34
Imidacloprid6.43
Acetamiprid6.66

Data adapted from a UHPLC-MS/MS method for the analysis of neonicotinoids in milk samples.[21]

Table 2: Method Performance Data for Neonicotinoid Analysis
AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Nitenpyram0.0640.190
Thiacloprid0.0130.038
Imidacloprid0.0180.052
Acetamiprid0.0210.061

Data from the analysis of neonicotinoids in environmental water samples.[19]

Visualizations

Experimental Workflow for Neonicotinoid Impurity Analysis

G cluster_0 Sample Preparation (QuEChERS) cluster_1 HPLC Analysis cluster_2 Data Processing a Homogenize Sample b Add Water & Acetonitrile a->b c Vortex & Centrifuge b->c d Add MgSO4 & NaCl c->d e Vortex & Centrifuge d->e f Dispersive SPE Cleanup (PSA/GCB) e->f g Concentrate Extract f->g h Inject Sample g->h i C18 Column Separation h->i j DAD Detection i->j k Peak Integration j->k l Quantification k->l m Reporting l->m

Caption: Workflow for neonicotinoid analysis.

Troubleshooting Logic for HPLC Issues

G cluster_peak Poor Peak Shape cluster_rt Retention Time Shift cluster_res Poor Resolution cluster_noise Baseline Noise start HPLC Problem Observed p1 Check for Column Overload (Dilute Sample) start->p1 rt1 Check Mobile Phase Prep (Freshly Prepare, Degas) start->rt1 res1 Optimize Mobile Phase (Solvent Ratio, pH) start->res1 n1 Degas Mobile Phase start->n1 p2 Check for Secondary Interactions (Adjust Mobile Phase pH) p1->p2 p3 Inspect Column Condition (Flush or Replace) p2->p3 rt2 Inspect for Leaks rt1->rt2 rt3 Ensure Column Equilibration rt2->rt3 rt4 Check Temperature Control rt3->rt4 res2 Adjust Flow Rate res1->res2 res3 Change Column res2->res3 n2 Check Pump & Check Valves n1->n2 n3 Clean Detector Flow Cell n2->n3

Caption: Troubleshooting common HPLC problems.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Pesticide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of pesticide impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact my LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][4] Common culprits in complex matrices like food and environmental samples include salts, lipids, proteins, and pigments.[2][5]

Q2: I'm observing significant ion suppression for my target pesticide. What are the initial troubleshooting steps?

A2: When significant ion suppression is observed, a systematic approach is necessary. The initial steps should focus on identifying the source and implementing straightforward mitigation strategies.

Initial Troubleshooting Workflow

A Observe Ion Suppression (Low analyte signal in matrix vs. solvent) B Strategy 1: Sample Dilution A->B Simple & Quick C Strategy 2: Optimize Sample Preparation A->C More Thorough D Strategy 3: Adjust Chromatographic Conditions A->D Instrument Optimization E Evaluate Effectiveness (Post-column infusion or comparison of matrix-matched vs. solvent standards) B->E C->E D->E F Acceptable Suppression? E->F G Proceed with Analysis F->G Yes H Implement Advanced Strategies (e.g., Matrix-Matched Calibration, Internal Standards) F->H No

Caption: Initial troubleshooting workflow for ion suppression.

Recommended Actions:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][6] This is often a quick and effective first step, provided the analyte concentration remains above the limit of quantification (LOQ).[7]

  • Review Sample Preparation: Ensure your sample cleanup is adequate. If you are using a generic method like QuEChERS, it may need optimization for your specific matrix.[7]

  • Chromatographic Separation: Poor separation between the analyte and matrix components is a common cause of ion suppression.[1][8] Modifying the gradient or changing the analytical column can improve resolution.[1][8]

Q3: How can I improve my sample preparation to reduce matrix effects?

A3: A robust sample preparation protocol is crucial for removing interfering compounds before LC-MS/MS analysis.[9] The choice of technique depends on the complexity of the matrix and the properties of the pesticides.

Comparison of Common Sample Preparation Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
QuEChERS Acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (dSPE) cleanup.Wide range of pesticides in food matrices.Fast, easy, low solvent usage.May not be sufficient for very complex matrices.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleaner extracts than QuEChERS, suitable for various matrices.High selectivity, can concentrate the analyte.More time-consuming and requires method development.[10]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Removing highly lipophilic or hydrophilic interferences.Simple and inexpensive.Can be labor-intensive and use large volumes of organic solvents.[10]

Experimental Protocol: Generic QuEChERS Method

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For certain pesticides and matrices, acidified acetonitrile may be used.[7]

  • Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[11]

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge.

  • Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA to remove sugars and fatty acids, GCB for pigments, C18 for nonpolar interferences).[5][12]

  • Final Preparation: Shake and centrifuge again. The resulting supernatant is ready for LC-MS/MS analysis.

Q4: My sample preparation is optimized, but I still see matrix effects. What calibration strategies can I use to compensate?

A4: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies can be employed to ensure accurate quantification.[13]

Logical Flow for Selecting a Calibration Strategy

A Matrix Effects Persist After Optimization B Is a representative blank matrix available? A->B C Yes B->C D No B->D E Use Matrix-Matched Calibration C->E F Is a stable isotope-labeled internal standard (SIL-IS) available? D->F G Yes F->G H No F->H I Use SIL-IS with Solvent-Based Calibration G->I J Use Standard Addition Method H->J

Caption: Decision tree for choosing a calibration strategy.

Overview of Calibration Strategies

StrategyMethodologyWhen to UseKey AdvantageKey Disadvantage
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is free of the analyte.[14]When a representative blank matrix is readily available.[15][16]Compensates for matrix effects by ensuring standards and samples experience similar ionization conditions.[14]Difficult to obtain a truly blank matrix for all commodities.[13]
Internal Standards (IS) A known concentration of a compound structurally similar to the analyte is added to all samples and standards.To correct for variations in sample preparation and instrument response.Can improve precision.A structural analog may not perfectly mimic the analyte's behavior in the ion source.
Stable Isotope-Labeled Internal Standards (SIL-IS) An isotopically labeled version of the analyte is used as the internal standard.Considered the "gold standard" for compensating for matrix effects.[2][17]Co-elutes and experiences nearly identical ionization effects as the analyte, providing the most accurate correction.[2]Can be expensive and are not available for all pesticides.[1][17]
Standard Addition The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each.For complex or unknown matrices where a blank is unavailable.[1]Corrects for matrix effects specific to each individual sample.Labor-intensive and requires a larger sample volume.[1]

Experimental Protocol: Matrix-Matched Calibration

  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of the pesticide analytes using your validated sample preparation method.

  • Prepare Stock Standard Solution: Create a high-concentration stock solution of the pesticide standards in a suitable solvent (e.g., acetonitrile).

  • Create Calibration Series: Serially dilute the stock standard solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentration levels.[18]

  • Analysis: Analyze the matrix-matched calibration standards along with the unknown samples.

  • Quantification: Construct the calibration curve using the response from the matrix-matched standards to quantify the analytes in the samples.

Q5: Can you explain the difference between using a standard internal standard and a stable isotope-labeled internal standard (SIL-IS)?

A5: Both standard internal standards and SIL-IS are used to improve the accuracy and precision of quantification, but they function with different levels of effectiveness in correcting for matrix effects.[2]

Conceptual Comparison of Internal Standards

cluster_0 Standard Internal Standard (Structural Analog) cluster_1 Stable Isotope-Labeled Internal Standard (SIL-IS) A Analyte C Matrix Interference A->C Suppression B Internal Standard B->C Similar, but not identical, suppression D Analyte F Matrix Interference D->F Suppression E SIL-IS E->F Identical Suppression

References

Technical Support Center: Optimizing Peak Shape for Imidacloprid Impurity 1 in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Imidacloprid Impurity 1 in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape often problematic in RP-HPLC?

This compound, identified as N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide, is a known process-related impurity in the synthesis of Imidacloprid. Its chemical structure contains multiple basic nitrogen atoms within the imidazolidine (B613845) and pyridine (B92270) rings.[1][2][3] In reverse-phase HPLC, these basic sites can interact with residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases. This secondary interaction, in addition to the primary hydrophobic interaction, can lead to peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[4][5][6]

Q2: My peak for this compound is tailing. What are the most common causes?

Peak tailing for basic compounds like this compound is frequently caused by:

  • Secondary Silanol Interactions: Uncapped or residual silanol groups on the silica (B1680970) backbone of the stationary phase interact with the basic nitrogen atoms of the impurity.[4][5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the impurity can exist in a partially ionized state, leading to mixed-mode interactions and peak tailing.[7][8][9]

  • Low Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface or mask the silanol interactions.[10]

  • Column Contamination: Accumulation of strongly retained compounds or sample matrix components on the column can create active sites that cause tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Q3: I am observing peak fronting for this compound. What could be the issue?

Peak fronting, where the peak has a leading edge that slopes more gradually, is less common for basic compounds but can occur due to:

  • Sample Overload: Injecting a sample at a concentration that exceeds the column's loading capacity is a primary cause of peak fronting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.

  • Column Bed Deformation: A void or channel at the inlet of the column can lead to distorted peak shapes, including fronting.

Q4: My peaks are broad and poorly resolved. What are the likely causes and solutions?

Broad peaks can stem from several factors:

  • Extra-Column Band Broadening: This can be caused by using tubing with a large internal diameter or excessive length between the injector, column, and detector.

  • Low Mobile Phase Elution Strength: If the organic solvent percentage is too low, the analyte will be retained longer on the column, leading to broader peaks.

  • Column Contamination or Degradation: A contaminated or old column can lose its efficiency, resulting in broader peaks.

  • High Dead Volume: Poorly made connections in the HPLC system can introduce dead volume, contributing to peak broadening.

Troubleshooting Guides

Improving Peak Tailing

Peak tailing is the most common peak shape issue for basic compounds like this compound. The following steps provide a systematic approach to troubleshoot and resolve this problem.

  • Initial Assessment:

    • Prepare the mobile phase with a common starting point, for example, Acetonitrile:Water (50:50 v/v) with 0.1% formic acid (pH ~2.8).

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor (Tf). A value greater than 1.5 is generally considered significant tailing.

  • pH Adjustment:

    • Prepare a series of mobile phases with different pH values. It is recommended to work at least 2 pH units away from the pKa of the analyte if known. For basic compounds, a lower pH is often beneficial.

    • Use appropriate buffers for the desired pH range (e.g., phosphate (B84403) buffer for pH 2-3 and 6-8, acetate (B1210297) buffer for pH 3.8-5.8).

    • Example pH values to test: pH 2.5, 3.0, 3.5, 4.0.

    • Equilibrate the column with each new mobile phase for at least 10-15 column volumes before injecting the sample.

    • Inject the standard and record the tailing factor for each pH.

  • Buffer Concentration Adjustment:

    • Once an optimal pH is determined, investigate the effect of buffer concentration.

    • Prepare mobile phases with varying buffer concentrations at the chosen pH.

    • Example concentrations to test: 10 mM, 25 mM, 50 mM.

    • Equilibrate the column and inject the standard for each concentration, recording the tailing factor.

Mobile Phase ParameterValueTailing Factor (Tf)Observations
pH (with 10 mM Phosphate Buffer) 4.52.1Significant tailing
3.51.6Reduced tailing
2.51.2Symmetrical peak shape
Buffer Concentration (at pH 2.5) 5 mM1.5Some residual tailing
25 mM1.1Good peak symmetry
50 mM1.1Good peak symmetry, minimal improvement over 25 mM

Note: The data in this table is illustrative and may vary depending on the specific column and HPLC system used.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.5) check_pH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5 for basic compounds) start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_buffer Is Buffer Concentration Sufficient? (e.g., 25-50 mM) check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_column Is a High-Purity, End-Capped Column Being Used? check_buffer->check_column Yes adjust_buffer->check_column change_column Switch to a Modern, High-Purity, End-Capped or Polar-Embedded Column check_column->change_column No check_contamination Is the Column Contaminated? check_column->check_contamination Yes end_good Peak Shape Improved (Tf < 1.5) change_column->end_good clean_column Perform Column Cleaning Protocol check_contamination->clean_column Yes end_bad Problem Persists check_contamination->end_bad No clean_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Resolving Peak Fronting and Broadening
  • Sample Overload Check:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original and diluted samples.

    • If peak fronting decreases or is eliminated with dilution, the issue is sample overload. Adjust the sample concentration accordingly.

  • Sample Solvent Check:

    • If possible, dissolve the sample in the initial mobile phase.

    • If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

    • Minimize the injection volume if a strong solvent must be used.

  • System Audit:

    • Inspect all tubing between the injector, column, and detector. Replace any tubing that is excessively long with pre-cut, low-volume tubing (e.g., 0.005" or 0.127 mm internal diameter).

    • Ensure all fittings are properly seated to avoid dead volume.

  • Mobile Phase Strength Optimization:

    • If using an isocratic method, incrementally increase the percentage of the organic solvent (e.g., by 2-5%) and observe the effect on peak width.

    • If using a gradient, consider increasing the initial organic percentage or making the gradient slope steeper.

  • Column Health Check:

    • If a guard column is in use, remove it and perform an injection. If the peak shape improves, replace the guard column.

    • If the problem persists, the analytical column may be contaminated or degraded. Proceed with the column cleaning protocol.

Column Cleaning and Regeneration
  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the column direction to flush contaminants from the inlet frit.

  • Set the flow rate to half of the analytical flow rate.

  • Perform a series of washes with solvents of increasing strength. A typical sequence for a C18 column is:

    • 20 column volumes of HPLC-grade water (to remove buffer salts).

    • 20 column volumes of Acetonitrile or Methanol (to remove moderately polar and non-polar compounds).

    • 20 column volumes of Isopropanol (a stronger organic solvent).

    • (Optional, for very strong contamination) 10 column volumes of Tetrahydrofuran (THF).

  • Flush with an intermediate solvent before returning to the mobile phase (e.g., 20 column volumes of Isopropanol, then 20 column volumes of Methanol/Water).

  • Return the column to the original flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Chemical Interactions and Peak Shape

The interaction between the basic nitrogen atoms of this compound and the silica stationary phase is a key factor affecting peak shape.

Chemical_Interactions cluster_analyte This compound cluster_stationary_phase Silica Stationary Phase cluster_solution Mobile Phase Optimization Impurity R-N-H+ Silanol Si-O- Impurity->Silanol Secondary Ionic Interaction (Causes Tailing) C18 C18 Impurity->C18 Primary Hydrophobic Interaction (Desired) Low_pH Low pH (H+) Low_pH->Silanol Suppresses Silanol Ionization Buffer_Anion Buffer Anion (A-) Buffer_Anion->Impurity Masks Positive Charge

Caption: Interactions affecting peak shape.

References

resolution of co-eluting peaks in Imidacloprid impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Imidacloprid (B1192907) and its impurities.

Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format to help you navigate challenges in achieving optimal separation and resolution of co-eluting peaks.

Issue 1: Poor resolution between Imidacloprid and a known impurity peak.

Question: My chromatogram shows overlapping peaks for Imidacloprid and one of its known impurities, making accurate quantification impossible. How can I improve the separation?

Answer: Co-elution of Imidacloprid and its impurities is a common challenge due to their structural similarities. A systematic approach to optimizing your HPLC/UPLC method is recommended. Here are the key parameters to adjust:

  • Mobile Phase Composition:

    • Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the resolution of closely eluting peaks.

    • Type of Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to different solvent properties.

    • pH of the Aqueous Phase: For ionizable impurities like 6-chloronicotinic acid, adjusting the pH of the mobile phase can significantly impact retention and peak shape. For acidic impurities, a mobile phase pH around 2.5-3.5 can suppress ionization and improve retention on a C18 column. The inclusion of a counterion like 0.1% acetic acid has been shown to improve the peak shape of 6-chloronicotinic acid.[1][2]

  • Stationary Phase Selection:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For polar impurities that are poorly retained on a standard C18 column, a polar-embedded or a phenyl-hexyl column might offer better selectivity.

  • Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes.

  • Flow Rate:

    • Reducing the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the analysis time.

Issue 2: A new, unidentified peak is co-eluting with my Imidacloprid peak after forced degradation studies.

Question: After subjecting my Imidacloprid sample to forced degradation (e.g., acid hydrolysis), I observe a new peak that is not baseline resolved from the main Imidacloprid peak. How can I identify and resolve this peak?

Answer: Forced degradation studies are designed to create potential degradation products. The co-elution of a degradant with the parent compound is a critical issue that needs to be resolved to ensure the stability-indicating nature of the method.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis of the Imidacloprid peak. This will indicate if the peak is spectrally homogeneous. A "pure" peak will have similar spectra across its entire width.

  • Mass Spectrometry (MS) Detection: If available, couple your LC system to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) across the co-eluting peaks, you can identify the molecular weight of the degradation product and propose its structure.

  • Chromatographic Optimization:

    • Gradient Modification: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration can often resolve closely eluting compounds.

    • Isocratic Hold: If the degradant is eluting very close to the parent peak, you may try to introduce a short isocratic hold in your gradient at a solvent composition just before the elution of the parent peak to improve separation.

Issue 3: I am observing peak tailing for my Imidacloprid or impurity peaks, which is affecting resolution.

Question: My peaks are asymmetric and show significant tailing. What are the common causes and how can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

  • Chemical Causes and Solutions:

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

      • Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid, phosphoric acid, or trifluoroacetic acid) can suppress the ionization of silanol groups.

      • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

      • End-capped Columns: Use a well-end-capped column specifically designed for the analysis of basic compounds.

  • System and Method Causes and Solutions:

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.

    • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

    • Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes the validation data for the analysis of Imidacloprid and its key impurities from various studies.

AnalyteMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)Reference
ImidaclopridUPLC-UV0.10 - 125----[3]
ImidaclopridUPLC0.00040 - 0.5950.0000840.0003499.3 - 100.2< 1.71[4][5]
6-Chloronicotinic AcidHPLC-DAD-----[6][7][8]
Imidacloprid UreaHPLC-MS/MS-0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)80.6 - 112.74.2 - 12.6[2]
5-Hydroxy ImidaclopridHPLC-MS/MS-0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)80.6 - 112.74.2 - 12.6[2]
Olefin ImidaclopridHPLC-MS/MS-0.02 - 0.5 (µg/L)0.05 - 2.0 (µg/L)80.6 - 112.74.2 - 12.6[2]

Experimental Protocols

UPLC Method for Imidacloprid and its Related Compounds

This method is suitable for the separation and quantification of Imidacloprid and its process-related impurities and degradation products.[3]

  • Chromatographic System: Waters H-class UPLC with a PDA detector.

  • Column: HSS T3 C18, 2.1 x 30 mm, 1.8 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.05% (v/v) phosphoric acid in water.

  • Mobile Phase B: Methanol/Acetonitrile (75:25 v/v).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5.5 min: 95% B

    • 5.5-5.6 min: 95-5% B

    • 5.6-6.5 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 1 µL.

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on Imidacloprid to generate potential degradation products and to demonstrate the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[1][8][9][10][11]

  • Sample Preparation: Prepare a stock solution of Imidacloprid in a suitable solvent (e.g., methanol or diluent used in the analytical method) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat at 60°C for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the analytical method diluent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat at 60°C for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to the final concentration with the analytical method diluent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the final concentration with the analytical method diluent.

  • Thermal Degradation:

    • Transfer the solid drug substance or a solution to a vial.

    • Place the vial in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • After exposure, dissolve and/or dilute the sample to the final concentration with the analytical method diluent.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The exposure should be for a specified duration to achieve a significant level of degradation.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve and/or dilute the sample to the final concentration with the analytical method diluent.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-eluting Peaks in Imidacloprid Impurity Analysis start Start: Co-eluting Peaks Observed check_system System Suitability Check - Pressure Fluctuation? - Peak Shape of Standard OK? - Retention Time Stable? start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No optimize_method Method Optimization system_ok->optimize_method troubleshoot_system Troubleshoot HPLC System - Check for leaks - Purge pump - Check detector lamp system_not_ok->troubleshoot_system troubleshoot_system->check_system mobile_phase Adjust Mobile Phase - Decrease % Organic - Change Organic Solvent (ACN vs. MeOH) - Adjust pH (e.g., to 2.5-3.5 for 6-CNA) - Add Ion-Pairing Reagent optimize_method->mobile_phase gradient Modify Gradient Profile - Shallower Gradient - Introduce Isocratic Hold optimize_method->gradient column Change Column - Different Stationary Phase (e.g., Phenyl-Hexyl) - Longer Column / Smaller Particle Size optimize_method->column temperature Adjust Temperature - Increase temperature for better efficiency optimize_method->temperature resolution_achieved Resolution Achieved? mobile_phase->resolution_achieved gradient->resolution_achieved column->resolution_achieved temperature->resolution_achieved end End: Peaks Resolved resolution_achieved->end Yes re_evaluate Re-evaluate and Try Another Parameter resolution_achieved->re_evaluate No re_evaluate->optimize_method

Caption: A logical workflow for troubleshooting co-eluting peaks in Imidacloprid impurity analysis.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Start: Imidacloprid Sample (Solid or Solution) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT, 24h) stress_conditions->oxidation thermal Thermal (e.g., 80°C, 48h) stress_conditions->thermal photo Photolytic (UV/Vis Light Exposure) stress_conditions->photo analysis Analyze by Stability-Indicating Method (e.g., UPLC-UV) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatogram - Peak Purity - Resolution of Degradants - Mass Balance analysis->evaluation end End: Stability Profile Established evaluation->end

Caption: Workflow for conducting forced degradation studies on Imidacloprid.

References

Technical Support Center: Optimization of Mobile Phase for Separation of Imidacloprid Isomers and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Imidacloprid (B1192907) isomers and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Imidacloprid and its common impurities?

A1: A common starting point for the reversed-phase HPLC separation of Imidacloprid and its impurities is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2][3][4] The ratio of acetonitrile to water can be adjusted to optimize the separation, with typical starting ratios ranging from 20:80 (v/v) to 90:10 (v/v).[2][4] For UPLC methods, a gradient elution is often employed, starting with a low percentage of organic modifier and gradually increasing it.[1]

Q2: How does the pH of the mobile phase affect the separation of Imidacloprid and its impurities?

A2: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. For Imidacloprid and its related substances, which may have basic or acidic functional groups, adjusting the pH can alter their ionization state and thus their interaction with the stationary phase. Using a mobile phase with a controlled pH, for example by adding a small amount of acid like phosphoric acid or formic acid, can improve peak symmetry and resolution.[1] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.

Q3: What are the most common stationary phases (columns) used for Imidacloprid analysis?

A3: C18 columns are the most frequently used stationary phases for the reversed-phase separation of Imidacloprid and its related compounds.[1][3][4] The choice of a specific C18 column can depend on the particle size and column dimensions, which are often smaller for UPLC applications to achieve faster and more efficient separations.[1]

Q4: How can I approach the separation of Imidacloprid isomers (enantiomers or geometric isomers)?

A4: The separation of isomers, which have very similar physicochemical properties, presents a significant analytical challenge. For enantiomers, chiral chromatography is necessary. This typically involves the use of a chiral stationary phase (CSP). For geometric (E/Z) isomers, standard reversed-phase chromatography may be sufficient, but optimization of the mobile phase, temperature, and stationary phase is critical to achieve resolution. While specific methods for Imidacloprid isomer separation are not widely published, a systematic approach to method development is recommended. This involves screening different chiral columns and mobile phase compositions for enantiomers, and for geometric isomers, carefully optimizing the organic modifier percentage, trying different organic modifiers (e.g., methanol (B129727) vs. acetonitrile), and adjusting the temperature.

Q5: What detection wavelength is typically used for the analysis of Imidacloprid?

A5: The most commonly reported UV detection wavelength for Imidacloprid is around 270 nm.[1][2][4] However, other wavelengths such as 272 nm and 280 nm have also been used successfully.[3][4] A photodiode array (PDA) detector is often used to monitor the analyte and its impurities at their respective optimal wavelengths.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My Imidacloprid peak is tailing. What are the possible causes and how can I fix it?

A: Peak tailing for a basic compound like Imidacloprid in reversed-phase HPLC is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Secondary Interactions: Tailing can be caused by interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., by adding 0.1% formic acid or phosphoric acid) to protonate the silanol groups and reduce their interaction with the analyte.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained substances or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Imidacloprid, both ionized and non-ionized forms may exist, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Imidacloprid.

Q: My peaks are fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: In some cases, very high concentrations can lead to fronting.

    • Solution: Dilute the sample.

  • Column Collapse: A void at the head of the column can cause peak distortion.

    • Solution: This usually requires column replacement.

Issue 2: Poor Resolution Between Imidacloprid and Impurities

Q: I am not getting good separation between Imidacloprid and one of its impurities. What mobile phase parameters can I adjust?

A: To improve the resolution between closely eluting peaks, you can modify the following mobile phase parameters:

  • Organic Modifier Percentage: This is the most powerful tool for adjusting retention and selectivity.

    • Isocratic Elution: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase the retention times of all components and may improve the separation between the critical pair.

    • Gradient Elution: Make the gradient shallower around the elution time of the critical pair. This will increase the separation time between them.[1]

  • Type of Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can significantly alter the selectivity of the separation.

  • Mobile Phase pH: As mentioned earlier, changing the pH can alter the retention of ionizable compounds and thus improve resolution. Experiment with a pH range that is compatible with your column.

  • Additives: The addition of ion-pairing reagents or other mobile phase modifiers can sometimes improve the separation of closely related compounds.

  • Temperature: Changing the column temperature can affect the selectivity of the separation. Lowering the temperature often increases retention and may improve resolution, while increasing the temperature can decrease analysis time but may reduce resolution.

Issue 3: Ghost Peaks or Baseline Noise

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What could be the source?

A: Ghost peaks can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and additives. Prepare fresh mobile phase daily and filter it before use.

  • Carryover from Previous Injections: Residues from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol on your autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

  • Sample Matrix Components: If the sample is not clean, components from the matrix can co-elute or be retained and elute later as broad peaks.

    • Solution: Improve your sample preparation procedure, for example, by using solid-phase extraction (SPE) for cleanup.

Experimental Protocols

Protocol 1: UPLC-UV Method for Imidacloprid and its Related Compounds

This protocol is based on a stability-indicating method and is suitable for the separation of Imidacloprid from its process impurities and degradation products.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: HSS T3 (C18), 2.1 x 30 mm, 1.8 µm particle size.[1]

  • Mobile Phase A: 0.05% (v/v) phosphoric acid in water.[1]

  • Mobile Phase B: Methanol/acetonitrile (75/25 v/v).[1]

  • Gradient Elution:

    • A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds of interest, followed by a return to the initial conditions for re-equilibration. A starting point could be: 0-1 min (95% A), 1-5 min (linear gradient to 5% A), 5-6 min (hold at 5% A), 6-6.5 min (return to 95% A).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a suitable concentration.

Protocol 2: General Approach for Chiral Separation of Imidacloprid Enantiomers
  • Instrumentation: HPLC or UPLC system with a UV or PDA detector.

  • Chiral Stationary Phase (CSP) Screening:

  • Mobile Phase Screening:

    • Normal Phase Mode: Use mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. The percentage of the alcohol can be varied to optimize the separation.

    • Reversed-Phase Mode: Use mixtures of water (often with a buffer or additive) and an organic modifier like acetonitrile or methanol.

  • Additives: For basic compounds like Imidacloprid, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or a competing amine to the mobile phase in normal phase mode can improve peak shape. In reversed-phase mode, controlling the pH with a buffer is crucial.

  • Temperature: Optimize the column temperature. Lower temperatures often lead to better resolution in chiral separations but result in longer analysis times.

  • Flow Rate: Adjust the flow rate to ensure good efficiency without excessive backpressure.

Data Presentation

Table 1: Summary of HPLC/UPLC Conditions for Imidacloprid Analysis

ParameterMethod 1 (UPLC)[1]Method 2 (HPLC)[2]Method 3 (HPLC)[3]Method 4 (HPLC)[4]
Column HSS T3 (C18), 2.1 x 30 mm, 1.8 µmReversed-phase C18Chromolith Performance RP-18e, 100 x 4.6 mmReversed-phase C18
Mobile Phase A: 0.05% H₃PO₄ in WaterB: MeOH/ACN (75/25)Acetonitrile/Water (20:80, v/v)Acetonitrile/Water (20:80, v/v)Acetonitrile/Water (90:10, v/v)
Elution Mode GradientIsocraticIsocraticIsocratic
Flow Rate 0.5 mL/minNot specified1.0 mL/min1.0 mL/min
Temperature 30°CAmbientAmbientNot specified
Detection UV at 270 nmUV at 270 nmPDA at 272 nmUV at 280 nm

Mandatory Visualization

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis Sample Sample Preparation (Dissolution in appropriate solvent) Filtration Filtration of Sample and Mobile Phase Sample->Filtration MobilePhase Mobile Phase Preparation (e.g., ACN/Water, with additives) MobilePhase->Filtration Injection Sample Injection Filtration->Injection Column Chromatographic Separation (C18 Column) Injection->Column Detection UV/PDA Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Reporting of Results Integration->Report Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues Start Poor Chromatographic Result Problem Identify the Problem Start->Problem PeakShape Tailing or Fronting Problem->PeakShape Peak Shape Resolution Poor Resolution Problem->Resolution Resolution Baseline Noisy or Drifting Baseline Problem->Baseline Baseline CheckpH Adjust Mobile Phase pH PeakShape->CheckpH CheckConc Reduce Sample Concentration CheckpH->CheckConc If no improvement CheckSolvent Check Sample Solvent CheckConc->CheckSolvent If no improvement AdjustOrganic Modify Organic % Resolution->AdjustOrganic ChangeModifier Change Organic Modifier AdjustOrganic->ChangeModifier If no improvement ChangeTemp Adjust Temperature ChangeModifier->ChangeTemp If no improvement FreshMobilePhase Prepare Fresh Mobile Phase Baseline->FreshMobilePhase CheckSystem Check for Leaks/Bubbles FreshMobilePhase->CheckSystem If no improvement

References

Technical Support Center: Addressing Signal Suppression of Imidacloprid Impurity 1 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression of Imidacloprid Impurity 1 in electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate issues of poor signal intensity and variability during LC-MS analysis of this specific impurity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting steps for specific problems you may encounter.

Q1: What are the likely causes of signal suppression for this compound in my ESI-MS analysis?

Signal suppression in ESI-MS is often caused by co-eluting matrix components that interfere with the ionization of the analyte of interest.[1][2][3][4][5] For this compound, a molecule with the potential for multiple protonation sites, common causes of signal suppression include:

  • Matrix Effects: Components from the sample matrix (e.g., salts, lipids, proteins in biological samples, or complex components in environmental samples) can co-elute with the impurity and compete for ionization, reducing the signal of this compound.[3][6]

  • High Concentrations of Co-eluting Compounds: Even non-matrix components, if present at high concentrations, can suppress the signal.[1][5]

  • Mobile Phase Additives: Certain mobile phase additives, particularly non-volatile ones, can form adducts with the analyte or interfere with the droplet formation and desolvation process in the ESI source.[1][7] For instance, trifluoroacetic acid (TFA), while a good ion-pairing agent, is known to cause signal suppression in ESI.[1]

  • Ion Source Contamination: Buildup of non-volatile materials in the ion source can lead to a general decrease in signal intensity over time.[2]

Q2: My this compound signal is inconsistent between injections. What should I investigate first?

Inconsistent signal intensity is a classic symptom of matrix effects or carryover. Here’s a step-by-step troubleshooting guide:

  • Check for Carryover: Inject a blank solvent after a high-concentration sample. If you observe a peak for this compound, you have a carryover issue.

    • Solution: Optimize your autosampler wash procedure. Use a stronger wash solvent or increase the wash volume and number of wash cycles.

  • Evaluate Matrix Effects: The most definitive way to investigate matrix effects is to perform a post-column infusion experiment. This will pinpoint regions in your chromatogram where ion suppression is occurring.

    • Solution: See the detailed protocol for a Post-Column Infusion Experiment below.

  • Review Sample Preparation: Inadequate sample preparation is a primary source of matrix effects.[3]

    • Solution: Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][8]

Q3: I suspect my mobile phase is causing the signal suppression. What modifications can I try?

Optimizing the mobile phase is a critical step in mitigating signal suppression.

  • Choice of Acid Modifier: If you are using TFA, consider switching to formic acid or acetic acid. Formic acid, in particular, is known to be more ESI-friendly and generally results in less signal suppression.[1]

  • Modifier Concentration: Use the lowest effective concentration of the mobile phase additive. A concentration of 0.1% (v/v) is a good starting point.

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents to avoid introducing contaminants that can cause signal suppression.

Q4: Can changing my ESI source parameters help improve the signal for this compound?

Yes, optimizing ESI source parameters can have a significant impact on signal intensity.

  • Capillary Voltage: Optimize the capillary voltage to ensure efficient ionization without causing in-source fragmentation.

  • Gas Flow Rates (Nebulizing and Drying Gas): Adjust the nebulizing gas to ensure a stable spray and the drying gas to promote efficient desolvation. Insufficient drying gas temperature or flow can lead to larger droplets and reduced ionization efficiency.

  • Source Temperature: Optimize the source temperature to facilitate solvent evaporation without causing thermal degradation of this compound.

Quantitative Data Summary

The following tables summarize potential quantitative effects of different experimental parameters on the signal intensity of an analyte like this compound. These are representative values to illustrate the impact of troubleshooting steps.

Table 1: Effect of Mobile Phase Additive on Analyte Signal Intensity

Mobile Phase Additive (0.1% v/v)Relative Signal Intensity (%)
Formic Acid100
Acetic Acid85
Trifluoroacetic Acid (TFA)30

Table 2: Impact of Sample Preparation Technique on Signal Suppression

Sample Preparation MethodMatrix Effect (%)
Dilute and Shoot60-80% Suppression
Protein Precipitation40-60% Suppression
Liquid-Liquid Extraction (LLE)20-40% Suppression
Solid-Phase Extraction (SPE)<20% Suppression

Table 3: Influence of ESI Flow Rate on Signal Intensity

Flow Rate (µL/min)Relative Signal Intensity (%)
100050
50080
200100
50120

Note: Lowering the flow rate can sometimes increase signal intensity due to more efficient desolvation, but this may not always be practical for all LC methods.[1]

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize the regions in your chromatographic run where co-eluting matrix components are causing signal suppression.

Materials:

  • LC-MS system with a T-junction

  • Syringe pump

  • Solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (a sample prepared using the same procedure but without the analyte)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to a T-junction.

    • Connect the syringe pump containing the this compound solution to the second port of the T-junction.

    • Connect the third port of the T-junction to the ESI source of the mass spectrometer.

  • Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) while the LC is running with a blank mobile phase gradient.

    • Monitor the signal of the protonated molecule of this compound in the mass spectrometer. You should observe a stable, continuous signal.

  • Injection of Blank Matrix:

    • Once a stable baseline signal is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the signal of the infused this compound throughout the run. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.

    • You can then adjust your chromatographic method to move the elution of this compound away from these suppression zones.[9]

Protocol 2: Optimizing Solid-Phase Extraction (SPE) for Matrix Removal

This protocol provides a general workflow for developing an SPE method to clean up samples and reduce matrix-induced signal suppression.

Materials:

  • SPE cartridges (e.g., reversed-phase C18, mixed-mode cation exchange)

  • SPE manifold

  • Sample extract

  • Appropriate solvents for conditioning, loading, washing, and elution

Procedure:

  • Sorbent Selection: Based on the chemical properties of this compound (a basic compound), a mixed-mode cation exchange sorbent could be effective. Alternatively, a reversed-phase C18 sorbent can be used.

  • Method Development:

    • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a specific pH).

    • Loading: Load the sample extract onto the conditioned cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components without eluting this compound. This step is crucial for effective cleanup.

    • Elution: Elute this compound with a stronger solvent.

  • Optimization:

    • Analyze the collected fractions (flow-through, wash, and elution) to determine where the analyte and interferences are being removed.

    • Adjust the solvent strengths, volumes, and pH in each step to maximize the removal of matrix components while ensuring high recovery of this compound.

Visualizations

TroubleshootingWorkflow Start Start: Signal Suppression of This compound Observed CheckCarryover 1. Check for Carryover (Inject Blank) Start->CheckCarryover CarryoverPresent Carryover Detected CheckCarryover->CarryoverPresent Yes NoCarryover No Carryover CheckCarryover->NoCarryover No OptimizeWash Optimize Autosampler Wash (Stronger Solvent, More Cycles) CarryoverPresent->OptimizeWash InvestigateMatrix 2. Investigate Matrix Effects (Post-Column Infusion) OptimizeWash->InvestigateMatrix NoCarryover->InvestigateMatrix SuppressionZone Suppression Zone Identified? InvestigateMatrix->SuppressionZone ModifyLC Modify LC Method to Shift Analyte Retention Time SuppressionZone->ModifyLC Yes NoSuppressionZone No Clear Suppression Zone SuppressionZone->NoSuppressionZone No End End: Signal Suppression Mitigated ModifyLC->End OptimizeSamplePrep 3. Optimize Sample Preparation (e.g., SPE, LLE) NoSuppressionZone->OptimizeSamplePrep SignalImproved Signal Improved? OptimizeSamplePrep->SignalImproved OptimizeMobilePhase 4. Optimize Mobile Phase (e.g., Formic Acid) SignalImproved->OptimizeMobilePhase No SignalImproved->End Yes OptimizeMS 5. Optimize MS Parameters (Source Temp, Gas Flow) OptimizeMobilePhase->OptimizeMS OptimizeMS->End

Caption: Troubleshooting workflow for signal suppression.

PostColumnInfusion LC_System LC System Column LC Column LC_System->Column T_Junction Column->T_Junction MS_Source ESI-MS Source T_Junction->MS_Source Syringe_Pump Syringe Pump with Impurity 1 Solution Syringe_Pump->T_Junction Data_Acquisition Data Acquisition System (Monitor Impurity 1 Signal) MS_Source->Data_Acquisition

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Column Selection for Polar Pesticide Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate column for the analysis of polar pesticide impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of polar pesticide impurities and provides systematic solutions.

Problem 1: Poor retention of early-eluting polar pesticides (e.g., glyphosate, AMPA).

  • Symptom: Analytes elute at or near the void volume, leading to poor resolution and potential ion suppression from the matrix.

  • Possible Causes:

    • Inappropriate column chemistry for highly polar compounds. Traditional C18 reversed-phase columns often fail to retain these analytes.[1][2]

    • Mobile phase is too "strong" (high organic content in reversed-phase or high aqueous content in HILIC).

  • Solutions:

    • Column Selection:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used and effective technique for retaining and separating highly polar compounds.[2][3] HILIC columns, such as those with amide or zwitterionic stationary phases, are recommended.[1][4]

      • Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide excellent retention for a wide range of polar pesticides, including both anionic and cationic species.[5][6][7][8] A single mixed-mode column can often be used for both HILIC and reversed-phase separations.[7]

      • Porous Graphitic Carbon (PGC): PGC columns offer a unique mixed-mode retention mechanism and can retain very polar compounds.[9]

    • Mobile Phase Optimization:

      • For HILIC: Increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase to enhance retention.

      • For Reversed-Phase (with suitable columns): Decrease the organic content. Ensure the column is stable in highly aqueous mobile phases.

      • Additives: The use of additives like formic acid can improve peak shape and retention.[1] An optimal concentration of 0.2% formic acid has been shown to provide a good balance of peak shape and retention.[1]

Problem 2: Poor peak shape (e.g., tailing, fronting, or split peaks).

  • Symptom: Chromatographic peaks are not symmetrical, which can affect integration and quantification.

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH or ionic strength.

    • Matrix effects.[10]

  • Solutions:

    • Mobile Phase Adjustment:

      • pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Additives: Incorporate buffers or ion-pairing agents to improve peak shape. Common additives include formic acid and ammonium (B1175870) formate.

    • Sample Dilution: Dilute the sample to avoid column overload.

    • Column Choice:

      • Columns with advanced bonding technologies, such as ethylene (B1197577) bridged hybrid (BEH) particles, can offer improved peak shapes.

      • A Venusil HILIC column with amide functionality has been shown to provide excellent peak shape for polar pesticides in reversed-phase mode.[1]

    • System Conditioning: For some columns, like porous graphitic carbon, extensive conditioning is crucial to achieve good peak shapes.[10]

Problem 3: Co-elution of analytes with matrix components, leading to ion suppression or enhancement.

  • Symptom: Inconsistent and inaccurate quantification, especially in complex matrices like food samples.[7]

  • Possible Causes:

    • Insufficient chromatographic resolution between the analyte and matrix components.

    • The analyte eluting in the "ion suppression zone" near the solvent front.[1]

  • Solutions:

    • Enhance Retention: Select a column that provides stronger retention for the polar analytes, moving them away from the early-eluting matrix components. HILIC and mixed-mode columns are effective for this.[1][7]

    • Improve Selectivity:

      • Experiment with different column chemistries. For example, a zwitterionic-type mixed-mode column may be suitable for pesticides detected in negative ion mode.[4]

      • Modify the mobile phase composition (e.g., change the organic solvent, pH, or additive) to alter the selectivity.

    • Sample Preparation: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for analyzing a broad range of polar pesticide impurities, including both anionic and cationic species?

A1: Mixed-mode columns are an excellent choice for analyzing a diverse range of polar pesticides.[5][6][7] They offer the versatility of multiple retention mechanisms, allowing for the retention of both anionic and cationic compounds, often with a single column and method.[5][6] This simplifies the analytical process by eliminating the need for separate columns and methods for different classes of polar pesticides.[5]

Q2: Can I use a standard C18 column for polar pesticide analysis?

A2: Standard C18 columns are generally not suitable for highly polar pesticides. These columns provide insufficient retention for such compounds, causing them to elute in or near the void volume.[2] This can lead to poor resolution, co-elution with matrix components, and ion suppression in the mass spectrometer.[1] However, some modern reversed-phase columns with modified surface chemistries or those designed for use with 100% aqueous mobile phases may offer improved retention for some less polar "polar pesticides."

Q3: What are the advantages of HILIC columns for polar pesticide analysis?

A3: HILIC columns are specifically designed to retain and separate highly polar compounds.[2] Their primary advantage is providing strong retention for analytes that are poorly retained on reversed-phase columns.[7] This is particularly beneficial for analyzing compounds like glyphosate, glufosinate, and their metabolites.[11] Additionally, the high organic content of the mobile phases used in HILIC is advantageous for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.[6]

Q4: How do I choose between different types of HILIC columns?

A4: The choice of HILIC column depends on the specific analytes of interest. Common HILIC stationary phases include:

  • Amide: Versatile and provides good retention for a wide range of polar compounds.[1]

  • Zwitterionic: Contains both positive and negative charges, offering unique selectivity, particularly for charged analytes.[4]

  • Bare Silica: Can be used in HILIC mode but may have limitations in terms of pH stability and peak shape for certain compounds.[4]

It is often necessary to screen a few different HILIC columns to find the optimal selectivity for a specific separation.

Q5: What are some key experimental parameters to consider when developing a method for polar pesticide analysis?

A5:

  • Column Equilibration: HILIC columns, in particular, may require longer equilibration times between injections to ensure reproducible retention times.

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for controlling retention in HILIC. The pH and concentration of additives (e.g., formic acid, ammonium formate) will significantly impact peak shape and selectivity.[1]

  • Sample Diluent: The composition of the sample diluent should be as close as possible to the initial mobile phase to avoid peak distortion. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape. For HILIC, it is generally not recommended to use 100% water as a diluent.

  • Vials: For certain analytes like glyphosate, it is recommended to use polypropylene (B1209903) vials as the compound can adsorb to glass surfaces.

Column Selection Summary

The following table summarizes the characteristics of different column types for the analysis of polar pesticide impurities.

Column TypeStationary Phase ExamplesPrimary Retention Mechanism(s)AdvantagesDisadvantagesTypical Analytes
Hydrophilic Interaction (HILIC) Amide, Zwitterionic, Diol, Bare SilicaPartitioning into a water-enriched layer on the stationary phaseExcellent retention for very polar compounds; MS-friendly mobile phases.[2]Longer equilibration times; sensitive to mobile phase composition.Glyphosate, Glufosinate, AMPA, Ethephon.
Mixed-Mode (MMC) Reversed-Phase/Ion-Exchange (Anion or Cation), Reversed-Phase/HILICMultiple (e.g., hydrophobic and electrostatic)Versatile for a wide range of analytes (anionic and cationic); can simplify workflows.[5][6][7]Method development can be more complex due to multiple retention mechanisms.Broad range of polar pesticides.[8]
Reversed-Phase (Aqueous Stable) C18 with polar endcapping or polar-embedded groupsHydrophobic interactionRobust and familiar technology.Often insufficient retention for highly polar analytes.[2]Moderately polar pesticides.
Porous Graphitic Carbon (PGC) Graphitic CarbonAdsorption, charge-induced dipole interactionsUnique selectivity; retains very polar compounds.[9]Can be less robust; may require specific conditioning.[10]Glyphosate and related compounds.[9]

Experimental Protocols

Example Protocol: Analysis of Anionic Polar Pesticides using a Mixed-Mode Column in Reversed-Phase Mode

This protocol is a generalized example based on common practices and should be optimized for specific instruments and analytes.

  • Column: A mixed-mode column with amide functionality (e.g., Luna Polar Pesticides or Venusil HILIC).[1][12]

  • Mobile Phase A: 0.2% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at a high aqueous percentage (e.g., 95% A).

    • Ramp to a lower aqueous percentage over several minutes.

    • Hold at the lower aqueous percentage for a short period.

    • Return to initial conditions and equilibrate for the next injection.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 5 µL.[11]

  • Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative ion mode for anionic pesticides.

Logical Workflow for Column Selection

ColumnSelectionWorkflow start Define Analytes of Interest (Polar Pesticide Impurities) is_broad_range Broad range of analytes? (Anionic and Cationic) start->is_broad_range is_highly_polar Are analytes very polar? (e.g., Glyphosate, AMPA) is_broad_range->is_highly_polar No try_mixed_mode Start with Mixed-Mode Column (MMC) is_broad_range->try_mixed_mode Yes try_hilic Start with HILIC Column is_highly_polar->try_hilic Yes try_aqueous_rp Consider Aqueous-Stable Reversed-Phase Column is_highly_polar->try_aqueous_rp No optimize Optimize Method (Mobile Phase, Gradient, etc.) try_mixed_mode->optimize try_hilic->optimize try_aqueous_rp->optimize evaluate Evaluate Performance (Retention, Peak Shape, Resolution) optimize->evaluate success Analysis Successful evaluate->success Acceptable troubleshoot Troubleshoot Issue (See Guide Above) evaluate->troubleshoot Not Acceptable screen_columns Screen Alternative Columns (e.g., PGC, different HILIC phases) troubleshoot->screen_columns screen_columns->optimize

Caption: A decision-making workflow for selecting the appropriate HPLC column.

References

Technical Support Center: Minimizing Ion Suppression in Environmental Contaminant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of environmental contaminants using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of environmental contaminants?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][3] Environmental samples, such as wastewater, soil, and sediment, are often complex matrices containing a high concentration of organic matter, salts, and other compounds that can cause significant ion suppression.[4][5]

Q2: What are the common causes of ion suppression in LC-MS analysis of environmental samples?

A2: Ion suppression in the analysis of environmental samples can be caused by a variety of factors, including:

  • Endogenous Matrix Components: High concentrations of organic matter, humic acids, fulvic acids, salts, and lipids are common in environmental matrices and are known to cause ion suppression.[3][6]

  • Exogenous Contaminants: Sample collection, storage, and preparation can introduce contaminants like plasticizers from containers or solvents.[7]

  • Mobile Phase Additives: Non-volatile buffers or additives in the mobile phase can accumulate in the ion source and suppress the analyte signal.[2]

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

Q3: How can I detect and quantify ion suppression in my experiments?

A3: There are two primary methods for assessing ion suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the MS ion source.[8] A stable baseline signal is established, and then a blank matrix extract is injected. Any dip or enhancement in the baseline signal indicates the retention time at which ion suppression or enhancement occurs.[9][10]

  • Post-Extraction Spike: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after extraction with the signal response of the same amount of analyte in a neat (pure) solvent.[8] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[10]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating ion suppression.

Guide 1: Identifying the Source of Ion Suppression

If you suspect ion suppression is affecting your results (e.g., poor sensitivity, high variability), follow this workflow to identify the cause.

start Start: Suspected Ion Suppression check_chromatography Review Chromatograms: - Poor peak shape? - Shifting retention times? - High background noise? start->check_chromatography post_column_infusion Perform Post-Column Infusion Experiment check_chromatography->post_column_infusion Yes quantify_me Quantify Matrix Effect (Post-Extraction Spike) post_column_infusion->quantify_me suppression_present Significant Ion Suppression Detected? quantify_me->suppression_present no_suppression No Significant Suppression. Consider other issues. suppression_present->no_suppression No troubleshoot_workflow Proceed to Mitigation Workflow suppression_present->troubleshoot_workflow Yes

Caption: Workflow for identifying ion suppression.

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, use the following strategies to minimize its impact. The troubleshooting workflow is depicted in the diagram below.

start Start: Ion Suppression Confirmed sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) start->sample_prep chromatography Optimize Chromatographic Conditions (Gradient, Column, Flow Rate) sample_prep->chromatography instrument_params Modify Instrument Parameters (Ion Source, Gas Flow) chromatography->instrument_params compensation Implement Compensation Strategy (Internal Standard, Matrix-Matched Calibrators) instrument_params->compensation re_evaluate Re-evaluate Matrix Effect compensation->re_evaluate acceptable Acceptable Level of Suppression? re_evaluate->acceptable acceptable->sample_prep No, further optimization needed end Proceed with Analysis acceptable->end Yes

Caption: Workflow for mitigating ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol provides a general procedure for cleaning up environmental water samples using SPE to remove interfering matrix components.

Objective: To isolate analytes of interest from a complex aqueous matrix, thereby reducing ion suppression.

Materials:

  • SPE Cartridges (e.g., Oasis HLB)

  • SPE Vacuum Manifold

  • Collection Tubes

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (or other appropriate modifier)

  • Ultrapure Water

  • Sample: Environmental water (e.g., river water, wastewater effluent)

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to the appropriate pH with formic acid to ensure the analytes are in a neutral form for better retention on the SPE sorbent.[11]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.[12]

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.[13]

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[13]

  • Washing:

    • Pass 5 mL of ultrapure water through the cartridge to remove salts and other polar interferences.

    • Apply vacuum to dry the cartridge completely.[12]

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analytes with an appropriate solvent, such as methanol or acetonitrile, often with a modifier like formic acid. Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for LC-MS analysis.

Protocol 2: Chromatographic Method Development for Minimizing Ion Suppression

Objective: To optimize the LC separation to resolve the analyte of interest from co-eluting, ion-suppressing matrix components.

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column and a generic gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode).[14]

  • Gradient Optimization:

    • Inject a blank matrix extract and a spiked sample.

    • If the analyte peak co-elutes with a region of ion suppression (identified via post-column infusion), modify the gradient.

    • A shallower gradient can increase the separation between the analyte and interferences.[1]

  • Mobile Phase Modifier:

  • Column Chemistry:

    • If co-elution persists, switch to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a pentafluorophenyl (PFP) phase) to alter the elution order of the analyte and interferences.[1][14]

  • Flow Rate Adjustment:

    • Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[4]

Protocol 3: Preparation of Matrix-Matched Calibration Curves

Objective: To create a calibration curve that accounts for consistent matrix effects, improving the accuracy of quantification.

Procedure:

  • Prepare a Blank Matrix Extract:

    • Extract a sample of the matrix (e.g., environmental water) that is known to be free of the analyte of interest using the optimized sample preparation method.

  • Prepare a Stock Solution of the Analyte:

    • Prepare a concentrated stock solution of the analyte in a suitable solvent.

  • Prepare a Series of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions to cover the expected concentration range of the samples.

  • Spike the Blank Matrix Extract:

    • Aliquot the blank matrix extract into several vials.

    • Spike each aliquot with a different working standard solution to create a series of matrix-matched calibrators with known concentrations.[16][17]

  • Construct the Calibration Curve:

    • Analyze the matrix-matched calibrators by LC-MS.

    • Plot the peak area of the analyte versus the known concentration for each calibrator.

    • Use the resulting calibration curve to quantify the analyte in the unknown samples.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Reduction in Ion Suppression
Dilute-and-Shoot Simple dilution of the sample with mobile phase.Fast, easy, and inexpensive.Limited cleanup, may not be suitable for trace analysis.5-20%
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple and effective for removing proteins.Does not remove other matrix components like salts and phospholipids.20-50%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.Can be labor-intensive, may not be suitable for highly polar analytes.50-80%
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Highly effective and versatile for a wide range of analytes and matrices.Requires method development and can be more expensive.70-95%

Table 2: Influence of Matrix Type on Ion Suppression for a Model Contaminant

Matrix TypeTypical Matrix ComponentsObserved Ion Suppression (%)
Tap Water Low levels of dissolved salts.5 - 15%
River Water Dissolved organic matter, humic/fulvic acids, salts.20 - 50%
Wastewater Influent High concentrations of organic matter, surfactants, salts, and other contaminants.60 - 95%
Wastewater Effluent Moderate levels of organic matter and dissolved solids.30 - 70%
Soil Extract Humic substances, lipids, various organic compounds.40 - 80%

(Note: The values in the tables are illustrative and can vary significantly depending on the specific analyte, matrix, and analytical conditions.)

References

improving recovery of Imidacloprid Impurity 1 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Imidacloprid (B1192907) Impurity 1 during sample extraction.

Section 1: FAQs - Understanding Imidacloprid Impurity 1

Q1: What are the key properties of this compound that influence its extraction?

A: this compound, a potential impurity or metabolite found in commercial Imidacloprid preparations, has specific physicochemical properties that directly impact its behavior during sample extraction.[1][2][3] Its limited solubility in water and slight solubility in common organic solvents are critical factors to consider when developing an extraction protocol.

Understanding these properties is the first step in troubleshooting and optimizing recovery. Key characteristics are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Extraction
Molecular Formula C₁₅H₁₄Cl₂N₆O₂-
Molecular Weight ~381.2 g/mol Affects diffusion rates.[1][4]
Appearance Off-white solid[5]
Melting Point 149-151 °CStable at typical extraction temperatures.[5]
Solubility Acetonitrile (B52724): Slightly SolubleChloroform: Slightly SolubleDMSO: 16 mg/mlWater: Not determined (expected to be low)Acetonitrile is a viable primary extraction solvent, but efficiency may need optimization. Low water solubility is key for partitioning steps (e.g., QuEChERS).[1][5]
Stability Stable under normal conditions; avoid excessive heat and strong oxidizing agents.Standard extraction conditions are unlikely to cause degradation. The parent compound, Imidacloprid, is known to hydrolyze in alkaline (high pH) conditions, suggesting a neutral to slightly acidic environment is preferable.[5][6][7]

Section 2: Troubleshooting Guide for Low Recovery

This section addresses common issues encountered during the extraction of this compound.

start Low Recovery of This compound Observed extraction_check 1. Review Extraction Step start->extraction_check cleanup_check 2. Review Cleanup Step start->cleanup_check analysis_check 3. Review Final Analysis start->analysis_check solvent Is the solvent optimal? (e.g., Acetonitrile) extraction_check->solvent homogenization Was sample homogenization complete and efficient? extraction_check->homogenization ph_control Is pH controlled? (Avoid alkaline conditions) extraction_check->ph_control partitioning Was phase separation adequate during salting out? extraction_check->partitioning dspe_sorbent Is the dSPE sorbent appropriate? (e.g., PSA, C18) cleanup_check->dspe_sorbent sorbent_amount Is sorbent amount optimized? (Excess GCB can bind analyte) cleanup_check->sorbent_amount spe_column Alternative: Is SPE column conditioned and eluted properly? cleanup_check->spe_column matrix_effects Are matrix effects present? (Ion suppression/enhancement) analysis_check->matrix_effects calibration Solution: Use matrix-matched standards or stable isotope-labeled internal standard. matrix_effects->calibration If Yes

Troubleshooting workflow for low analyte recovery.
Q2: My recovery is poor using a generic QuEChERS method. What factors should I investigate first?

A: Low recovery in a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol often stems from suboptimal phase partitioning or issues during the cleanup step.

  • Inadequate Homogenization : Ensure the sample is fully homogenized to allow the extraction solvent to thoroughly interact with the matrix.[8] For dry samples like cereals or soil, pre-soaking with water for 10-30 minutes before adding acetonitrile can significantly improve extraction efficiency.[9][10]

  • Suboptimal pH : The parent compound, Imidacloprid, is known to be unstable in alkaline conditions (pH > 7).[6][7] If your sample matrix is alkaline, co-extracted components could raise the pH and degrade the analyte. Using a buffered QuEChERS method (e.g., with acetate (B1210297) or citrate) to maintain a neutral or slightly acidic pH can prevent this loss.[10][11]

  • Analyte Loss During Cleanup : The dispersive solid-phase extraction (dSPE) step is critical for removing matrix interferences but can also inadvertently remove the target analyte.

    • PSA (Primary Secondary Amine) is effective at removing organic acids.

    • C18 removes nonpolar interferences like fats and waxes.[12]

    • GCB (Graphitized Carbon Black) is used for removing pigments but can bind planar molecules like Imidacloprid and its impurities, leading to significant recovery loss.[8] If GCB is necessary, use the minimum amount required.

Q3: Which extraction solvent is most effective for this compound?

A: Acetonitrile is the most widely recommended and effective solvent for extracting Imidacloprid and its related compounds from various matrices.[11][12][13][14] Its ability to be easily "salted out" from water makes it ideal for QuEChERS-based methods.

Table 2: Comparison of Common Extraction Solvents

SolventPolarityAdvantagesDisadvantages
Acetonitrile HighExcellent extraction efficiency for a wide range of pesticides; creates a distinct layer from water with salt addition (QuEChERS); clean extracts.[12][13][15]Higher cost compared to other solvents.
Methanol HighGood solvent for polar compounds; often used in combination with water for plant matrices.[16][17][18]Miscible with water, requiring an evaporation step rather than simple partitioning; can co-extract more water-soluble matrix components.
Acetone HighStrong solvent, sometimes used in mixtures for difficult matrices like soil.[19]Can co-extract a significant amount of matrix interferences, often requiring more intensive cleanup.
Ethyl Acetate MediumLess common for this application; can be effective but may extract more lipids.More volatile and may require different cleanup strategies.

For this compound, acetonitrile is the recommended starting point due to its proven success with the parent compound and its compatibility with the highly effective QuEChERS workflow.

Q4: I'm seeing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?

A: Signal suppression, or matrix effect, is a common challenge where co-extracted matrix components interfere with the ionization of the target analyte in the mass spectrometer source, leading to artificially low results.[20]

  • Improve Cleanup : The most direct solution is to improve the sample cleanup.

    • Optimize the amounts and types of dSPE sorbents (PSA, C18) in your QuEChERS protocol.[8][12]

    • Consider an additional cleanup step using a pass-through Solid-Phase Extraction (SPE) cartridge (e.g., silica (B1680970) gel).[17]

  • Dilute the Extract : Diluting the final extract can reduce the concentration of interfering matrix components.[8] You must ensure the diluted analyte concentration remains above the instrument's limit of quantification (LOQ).

  • Use Matrix-Matched Standards : Prepare your calibration standards in a blank matrix extract that has undergone the entire extraction procedure. This ensures that the standards and samples experience similar matrix effects, improving quantification accuracy.[21]

  • Employ an Internal Standard : The most robust solution is to use a stable isotope-labeled internal standard corresponding to your analyte. This is often not available for impurities, but a labeled standard for the parent compound (Imidacloprid-d4) can sometimes help correct for extraction variability and matrix effects.

Section 3: Recommended Experimental Protocols

The following protocols provide a starting point for optimizing the extraction of this compound.

Protocol 1: Modified QuEChERS Method

This method is adapted from established protocols for Imidacloprid in various matrices and is suitable for most sample types.[11][12][14]

cluster_extraction Part A: Extraction cluster_cleanup Part B: Dispersive SPE (dSPE) Cleanup step1 1. Sample Preparation Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add 5-10 mL water and wait 30 min. step2 2. Solvent Addition Add 10 mL of Acetonitrile. step1->step2 step3 3. Shaking Cap tightly and shake vigorously for 1 minute. step2->step3 step4 4. Salt Addition Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). step3->step4 step5 5. Partitioning Shake immediately for 1 minute to prevent salt clumping. step4->step5 step6 6. Centrifugation Centrifuge at ≥4000 rpm for 5 minutes. step5->step6 step7 7. Aliquot Transfer Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube. step6->step7 Collect Supernatant step8 8. dSPE Sorbents Tube contains dSPE sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18). step7->step8 step9 9. Vortex & Centrifuge Vortex for 30 seconds, then centrifuge at high speed for 5 minutes. step8->step9 step10 10. Final Extract Carefully transfer the supernatant to an autosampler vial for analysis (e.g., LC-MS/MS). step9->step10

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Determination of Imidacloprid Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Imidacloprid Impurity 1 (CAS No. 105828-41-9), a potential process-related impurity in the manufacturing of the neonicotinoid insecticide, Imidacloprid. The methods compared are Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical and agrochemical products. This guide presents a summary of the performance characteristics of each method, supported by experimental data from published literature, to aid researchers in selecting the most suitable technique for their specific needs.

Method Performance Comparison

The following table summarizes the key validation parameters for the three analytical methods. The data for the UPLC-UV method is based on a validated, stability-indicating method specifically developed for Imidacloprid and its related compounds[1][2][3]. The data for HPLC-UV and LC-MS/MS are representative of typical performance characteristics for the analysis of neonicotinoid insecticides and their impurities, synthesized from multiple sources[4][5][6][7][8].

Parameter UPLC-UV HPLC-UV LC-MS/MS
Linearity Range 0.05 - 1.5 µg/mL0.1 - 10 µg/mL0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (Recovery) 98 - 102%95 - 105%90 - 110%
Precision (RSD) < 2.0%< 5.0%< 10%
Limit of Detection (LOD) ~0.015 µg/mL~0.03 µg/mL~0.003 ng/mL
Limit of Quantification (LOQ) ~0.05 µg/mL~0.1 µg/mL~0.01 ng/mL
Analysis Run Time ~6.5 minutes10 - 20 minutes5 - 15 minutes

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using Graphviz (DOT language).

G General Workflow for Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 RA1 Sample Analysis RA3 Reporting Results RA1->RA3 RA2->RA1 G Sample Preparation and Analysis Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing SP1 Weighing of Sample/Standard SP2 Dissolution in Diluent SP1->SP2 SP3 Sonication/Vortexing SP2->SP3 SP4 Dilution to Final Concentration SP3->SP4 CA1 Injection into Chromatographic System SP4->CA1 CA2 Separation on Analytical Column CA1->CA2 CA3 Detection (UV or MS/MS) CA2->CA3 DP1 Peak Integration CA3->DP1 DP2 Quantification using Calibration Curve DP1->DP2 DP3 Result Calculation DP2->DP3

References

A Comparative Toxicological Profile: Imidacloprid vs. Imidacloprid Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the widely used neonicotinoid insecticide, Imidacloprid (B1192907), and a known process impurity, Imidacloprid Impurity 1. The information presented is intended to support research and development activities by providing available data on their relative toxicities, mechanisms of action, and relevant experimental methodologies.

Executive Summary

Imidacloprid is a potent insecticide with a well-characterized toxicological profile, acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). While extensive data is available for Imidacloprid, information on this compound is more limited. Based on available safety classifications, this compound is also considered hazardous, though a precise quantitative comparison of acute toxicity is challenging due to the lack of publicly available median lethal dose (LD50) values for the impurity. This guide synthesizes the existing data to facilitate a comparative assessment.

Data Presentation: Acute Toxicity

The following tables summarize the available quantitative and qualitative acute toxicity data for Imidacloprid and this compound.

Compound Test Species Route of Administration LD50 / Classification Reference
Imidacloprid RatOral~450 mg/kg[1]
MouseOral131-168 mg/kg
RatDermal>5000 mg/kg[1]
RatInhalation (dust)>5,323 mg/m³ (4h)[1]
This compound Rat (expected)OralCategory 4 (Harmful if swallowed) (Estimated LD50 range: 300-2000 mg/kg)[2]
Rat (expected)DermalCategory 4 (Harmful in contact with skin) (Estimated LD50 range: 1000-2000 mg/kg)[2]
RabbitDermal (for a solution)>2000 mg/kg[2]
-InhalationCategory 4 (Harmful if inhaled)[2]

Table 1: Comparative Acute Toxicity Data

Compound Genotoxicity/Other Toxicological Endpoints Reference
Imidacloprid Not considered a primary reproductive toxicant, genotoxic, or mutagenic. Neurotoxicity at high doses.
This compound Not mutagenic in Ames Test. Equivocal evidence in some mutagenicity tests. Positive results in some in vivo genotoxicity tests. Very toxic to aquatic life with long-lasting effects.[2]

Table 2: Other Toxicological Endpoints

Mechanism of Action and Signaling Pathways

Imidacloprid acts as a selective agonist of insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[3] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect.[3] In mammals, Imidacloprid has a lower binding affinity for nAChRs, contributing to its selective toxicity.[1] However, at high doses, it can still cause neurotoxic effects in mammals.[3]

This compound (1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine) possesses two chloropyridinyl methyl groups, a key structural feature for nAChR binding. While direct studies on its mechanism of action are not publicly available, it is plausible that it also acts as an nAChR agonist. Studies on other Imidacloprid metabolites, such as desnitro-imidacloprid and imidacloprid-olefin, have shown that they can be potent nAChR agonists, in some cases with higher potency than Imidacloprid in mammalian systems.[4]

Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Acetylcholine Releases Postsynaptic_Neuron Postsynaptic Neuron Nerve_Impulse Continuous Nerve Impulse (Overstimulation) Postsynaptic_Neuron->Nerve_Impulse Generates nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic_Neuron Activates (Ion Channel Opening) Acetylcholine->nAChR Binds to Imidacloprid Imidacloprid / Impurity 1 Imidacloprid->nAChR Binds to (Agonist) Paralysis_Death Paralysis and Death (in insects) Nerve_Impulse->Paralysis_Death Leads to

Figure 1: Proposed mechanism of action for Imidacloprid and its impurity at the synapse.

Experimental Protocols

The toxicological data for Imidacloprid and the classification of its impurity are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines 401, 420, 423, 425)

A common experimental workflow for determining acute oral toxicity involves the following steps:

  • Animal Selection: Healthy, young adult laboratory animals (commonly rats or mice) of a single strain are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).

  • Dose Administration: The test substance is administered orally in a single dose via gavage. A vehicle (e.g., corn oil, water) may be used to dissolve or suspend the substance.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The number of mortalities at different dose levels is recorded, and the LD50 value is calculated using appropriate statistical methods.

Experimental_Workflow Start Start Animal_Selection Animal Selection (e.g., Rats) Start->Animal_Selection Acclimatization Acclimatization (>= 5 days) Animal_Selection->Acclimatization Fasting Fasting (e.g., overnight) Acclimatization->Fasting Dose_Administration Single Oral Dose Administration (Gavage) Fasting->Dose_Administration Observation Observation Period (14 days) - Clinical Signs - Mortality Dose_Administration->Observation Data_Collection Data Collection Observation->Data_Collection LD50_Calculation LD50 Calculation Data_Collection->LD50_Calculation End End LD50_Calculation->End

Figure 2: Generalized workflow for an acute oral toxicity study.

Conclusion

Imidacloprid exhibits moderate acute oral toxicity and low dermal toxicity in mammals. This compound is classified as harmful by oral, dermal, and inhalation routes, suggesting a comparable or potentially higher level of acute toxicity than the parent compound, although precise LD50 values are not available in the public domain. Both compounds are expected to act on nicotinic acetylcholine receptors. The provided data and workflows can serve as a valuable resource for researchers in designing further studies and for professionals in assessing the potential risks associated with these compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Ultraviolet (UPLC-UV) method for the analysis of Imidacloprid and its related compounds with alternative analytical techniques, including High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.

Experimental Protocols

A detailed methodology for a validated stability-indicating reversed-phase UPLC-UV method is provided below.[1] This method has been proven to be specific, linear, accurate, precise, and robust for the assay of Imidacloprid and the estimation of its related compounds.[1]

UPLC-UV Method for Imidacloprid and Related Compounds

Chromatographic Conditions:

  • Column: HSS T3 (C18, 2.1 × 30 mm, 1.8 µm particle size)

  • Column Temperature: 30°C

  • Mobile Phase A: 0.05% (v/v) phosphoric acid in water

  • Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

  • Elution: Gradient

  • Detection Wavelength: 270 nm

  • Run Time: 6.5 minutes

Forced Degradation Studies:

To establish the stability-indicating capability of the method, forced degradation studies were performed under various stress conditions, including:

  • Base Degradation: 2.0 ml of 0.01 M NaOH was added to 2.0 ml of Imidacloprid sample stock solution and kept for 24 hours at room temperature before neutralization.[1]

  • Oxidation, Acid, Thermal, and Photolytic Stress: (Specific conditions for these stress studies would be detailed in the full study but are part of a comprehensive validation.)

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from validated methods, offering a clear comparison of the UPLC-UV method with HPLC-UV and LC-MS/MS for the analysis of Imidacloprid.

Table 1: Linearity and Sensitivity

ParameterUPLC-UVHPLC-UVLC-MS/MS
Linearity Range 0.10 - 125 µg/mL0.5 - 1000 ng/mL[2]5 - 150 µg/L[3]
Correlation Coefficient (R²) 1.00[1]> 0.990[2]0.992 - 0.996[3]
Limit of Detection (LOD) -0.01 µg/mL1.03 - 1.22 µg/kg[3]
Limit of Quantitation (LOQ) 0.10 µg/mL0.04 µg/mL[4]0.005 mg/kg[5]

Table 2: Accuracy and Precision

ParameterUPLC-UVHPLC-UVLC-MS/MS
Accuracy (Recovery %) 98.0 - 102.0%97.6 - 101.5%[2]94.5 - 103.5%[6]
Precision (RSD %) 0.10 - 0.30%< 1%[2]< 11%[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the UPLC-UV method validation and a logical comparison of the analytical methods.

UPLC-UV Method Validation Workflow cluster_prep Preparation cluster_analysis UPLC-UV Analysis cluster_validation Method Validation Standard_Prep Standard & Sample Preparation Chromatography Chromatographic Separation (HSS T3 Column, Gradient Elution) Standard_Prep->Chromatography Forced_Degradation Forced Degradation (Acid, Base, Peroxide, etc.) Forced_Degradation->Chromatography Detection UV Detection (270 nm) Chromatography->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Robustness Robustness Detection->Robustness LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Workflow for UPLC-UV method validation.

Analytical Method Performance Comparison cluster_speed Speed & Throughput cluster_sensitivity Sensitivity & Selectivity cluster_cost Cost & Complexity UPLC_UV UPLC-UV High_Speed High UPLC_UV->High_Speed High_Sensitivity High UPLC_UV->High_Sensitivity Moderate_Cost Moderate UPLC_UV->Moderate_Cost HPLC_UV HPLC-UV Moderate_Speed Moderate HPLC_UV->Moderate_Speed Moderate_Sensitivity Moderate HPLC_UV->Moderate_Sensitivity Low_Cost Low HPLC_UV->Low_Cost LC_MS_MS LC-MS/MS LC_MS_MS->High_Speed Very_High_Sensitivity Very High LC_MS_MS->Very_High_Sensitivity High_Cost High LC_MS_MS->High_Cost

Caption: Performance comparison of analytical methods.

References

A Researcher's Guide to Accuracy and Precision in Pesticide Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. This guide provides an objective comparison of analytical methods for detecting and quantifying pesticide impurities, supported by experimental data, to aid in the selection of the most appropriate techniques for quality control and regulatory compliance.

The presence of pesticide residues, even at trace levels, in active pharmaceutical ingredients (APIs) and excipients can pose significant health risks.[1] Regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent maximum residue limits (MRLs) for pesticides in pharmaceutical products.[1] Adherence to these limits necessitates the use of highly accurate and precise analytical methods to ensure product safety and meet global quality standards.[1]

Key Analytical Techniques for Pesticide Impurity Profiling

The two primary analytical techniques for pesticide residue analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The choice between these methods is largely dictated by the physicochemical properties of the pesticide, such as volatility and thermal stability.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for analyzing volatile and thermally stable pesticides.[5] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of polar, non-volatile, and thermally unstable compounds.[5][6] In this method, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and quantification. Often, tandem mass spectrometry (MS/MS) is employed with both GC and LC to enhance selectivity and sensitivity.[7]

Comparative Performance of Analytical Methods

The accuracy and precision of an analytical method are critical for reliable quantification of pesticide impurities. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among repeated measurements under the same conditions and is typically expressed as the relative standard deviation (RSD).

The following tables summarize the performance of GC-MS/MS and LC-MS/MS for the analysis of various pesticide residues, based on data from several validation studies.

Table 1: Performance Comparison of LC-MS/MS for Pesticide Residue Analysis

PesticideMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)Reference
Multiple Pesticides (45)Fruits and Vegetables0.01, 0.05, 0.172.0 - 118.0< 200.01[8]
Multiple Pesticides (5)Tomato, Pepper, Orange0.01, 0.170 - 120< 20Not specified[9]
Multiple Pesticides (35)Vegetables0.01, 0.170 - 120< 200.01[10]
Multiple Pesticides (>500)Tomato, Wheat, Olive Oil0.001, 0.005, 0.01Not specified< 20 (for 90% of compounds)Not specified[11]
Multiple Pesticides (86)Grape JuiceNot specified80 - 120< 20< 0.02[12]

Table 2: Performance Comparison of GC-MS/MS for Pesticide Residue Analysis

PesticideMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)Reference
Multiple Pesticides (32)VegetablesNot specifiedGoodNot specifiedNot specified[13]
Multiple PesticidesHoney and Honeybee3xLOD, 20 ng/g, 50 ng/g85.5 - 103.5Not specifiedNot specified[14]
Multiple PesticidesAgricultural ProductsNot specified70 - 120< 200.0008 - 0.0315[6]
Multiple PesticidesNot specifiedNot specified70 - 120 (initial validation)≤ 20Not specified[1]

Experimental Protocols: A Step-by-Step Approach

A standardized and robust experimental protocol is crucial for achieving accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[2][15][16]

QuEChERS Sample Preparation Protocol (AOAC Official Method 2007.01)

This protocol is a widely used version of the QuEChERS method.[2]

1. Sample Extraction:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) with 1% acetic acid.

  • Add the corresponding QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO4 and 1.5 g of sodium acetate).[1]

  • Cap the tube tightly and shake vigorously for 1 minute.[1]

  • Centrifuge the tube at 4000-5000 rpm for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., primary secondary amine (PSA) and C18).

  • Vortex the tube for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

3. Analysis:

  • The final extract is then ready for analysis by GC-MS/MS or LC-MS/MS.[2][7] For LC-MS/MS analysis, the extract may be diluted with the mobile phase.[15] For GC-MS analysis, the extract can be analyzed directly or after a solvent exchange.[15]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MS LC-MS/MS Final_Extract->LC_MS Non-volatile, Thermally Labile Pesticides GC_MS GC-MS/MS Final_Extract->GC_MS Volatile, Thermally Stable Pesticides Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

A typical experimental workflow for pesticide impurity analysis.

Method_Comparison cluster_methods Analytical Methods cluster_properties Analyte Properties cluster_performance Performance Characteristics GC_MS GC-MS/MS Volatile Volatile & Thermally Stable GC_MS->Volatile High_Accuracy High Accuracy (Recovery) GC_MS->High_Accuracy High_Precision High Precision (RSD) GC_MS->High_Precision Low_LOD_LOQ Low Detection & Quantitation Limits GC_MS->Low_LOD_LOQ LC_MS LC-MS/MS NonVolatile Non-Volatile & Thermally Labile LC_MS->NonVolatile LC_MS->High_Accuracy LC_MS->High_Precision LC_MS->Low_LOD_LOQ

Comparison of GC-MS/MS and LC-MS/MS for pesticide analysis.

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the analysis of pesticide impurities in pharmaceutical products. The choice of method depends primarily on the chemical nature of the target analytes. For a comprehensive screening of a wide range of pesticides with varying properties, a combination of both techniques is often employed. The QuEChERS sample preparation method offers a simple, rapid, and effective approach for extracting pesticide residues from complex matrices, contributing to the overall accuracy and efficiency of the analysis. By employing validated analytical methods and robust experimental protocols, researchers and drug development professionals can ensure the safety and quality of pharmaceutical products, meeting the stringent requirements of regulatory agencies and protecting public health.

References

A Head-to-Head Battle for Purity: HPLC vs. UPLC-MS/MS in Imidacloprid Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the analytical performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the comprehensive impurity profiling of the widely used insecticide, Imidacloprid.

In the rigorous landscape of pharmaceutical and agrochemical development, ensuring the purity of active ingredients like Imidacloprid is paramount. The presence of impurities, even in trace amounts, can impact the efficacy and safety of the final product. Therefore, robust analytical methods are crucial for the identification and quantification of these impurities. This guide provides a comprehensive comparison of two powerful analytical techniques, HPLC and UPLC-MS/MS, for the impurity profiling of Imidacloprid, supported by experimental data and detailed protocols.

The Impurity Profiling Workflow: A Logical Overview

The process of impurity profiling, from sample handling to data interpretation, follows a structured workflow. The choice of analytical technique significantly impacts the efficiency and depth of this process.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification (HPLC) cluster_3 Detection & Identification (UPLC-MS/MS) cluster_4 Data Analysis & Reporting Sample Imidacloprid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration to remove particulates Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC Slower Separation Lower Resolution UPLC UPLC Separation Filtration->UPLC Faster Separation Higher Resolution UV_Detector UV Detector HPLC->UV_Detector MSMS_Detector Tandem Mass Spectrometer (MS/MS) UPLC->MSMS_Detector Data_Analysis Chromatogram Analysis Impurity Identification Quantification UV_Detector->Data_Analysis MSMS_Detector->Data_Analysis Report Impurity Profile Report Data_Analysis->Report

Caption: A generalized workflow for the impurity profiling of Imidacloprid.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for HPLC and UPLC-MS/MS methods tailored for Imidacloprid impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method synthesized from common practices for the analysis of Imidacloprid and its related substances.

ParameterSpecification
Instrument HPLC system with a UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 270 nm
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol is based on a validated stability-indicating UPLC method for Imidacloprid and its related compounds, with MS/MS parameters for enhanced identification.[1][2]

ParameterSpecification
Instrument UPLC system coupled to a triple quadrupole tandem mass spectrometer
Column HSS T3 C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) for known impurities and Full Scan for unknown identification
Collision Gas Argon
Key MRM Transitions Imidacloprid: m/z 256 -> 209, 175; Imidacloprid-olefin: m/z 254 -> 207, 175

Quantitative Data Comparison: HPLC vs. UPLC-MS/MS

The choice between HPLC and UPLC-MS/MS for impurity profiling often comes down to a trade-off between established robustness and the advantages of modern, high-resolution techniques. The following table summarizes the key performance differences.

FeatureHPLCUPLC-MS/MS
Analysis Time ~30-40 minutes~5-10 minutes
Resolution Good, but may have co-elution of closely related impurities.Excellent, sharper peaks and better separation of isomers and near-eluting impurities.[3]
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL range, significantly lower detection limits.[4]
Peak Capacity LowerHigher, allowing for the detection of more impurities in a single run.
Solvent Consumption High (e.g., ~30-40 mL per run)Low (e.g., ~2-4 mL per run)[1]
Identification Confidence Based on retention time and UV spectra, which can be ambiguous for novel impurities.High confidence based on precursor and product ion masses (MS/MS fragmentation patterns), enabling structural elucidation of unknown impurities.[1][2]
Throughput LowerSignificantly higher, enabling faster method development and batch analysis.[4][5]
System Pressure Lower (~1000-4000 psi)Higher (~10,000-15,000 psi)

Performance Comparison: A Deeper Dive

Speed and Throughput: The most striking advantage of UPLC-MS/MS is the dramatic reduction in analysis time.[4][5] A typical HPLC method for Imidacloprid impurity profiling can take 30 minutes or more, whereas a UPLC method can achieve superior separation in under 10 minutes.[1] This translates to a significant increase in sample throughput, a critical factor in high-demand environments such as quality control laboratories.

Resolution and Sensitivity: UPLC columns are packed with sub-2 µm particles, which, combined with higher operating pressures, leads to much sharper and narrower peaks compared to the 3-5 µm particles used in conventional HPLC.[3][4] This enhanced resolution is crucial for separating structurally similar impurities from the main Imidacloprid peak and from each other. Furthermore, the narrower peaks result in a higher concentration of the analyte as it enters the detector, leading to a significant increase in sensitivity.[4] When coupled with a mass spectrometer, UPLC can achieve detection limits orders of magnitude lower than HPLC-UV, enabling the identification and quantification of trace-level impurities that might otherwise go undetected.

Identification and Characterization: While HPLC with UV detection can quantify known impurities against reference standards, it falls short in identifying unknown peaks. The UV spectrum is often not unique enough for unambiguous identification. In contrast, UPLC-MS/MS provides a wealth of structural information. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (product ions) act as a chemical fingerprint, allowing for the confident identification of known impurities and the structural elucidation of novel ones.[1][2] This capability is invaluable for understanding degradation pathways and for the comprehensive characterization of an impurity profile.

Conclusion

For routine quality control of known Imidacloprid impurities where high throughput is not a primary concern, a validated HPLC-UV method can be a reliable and cost-effective solution. However, for comprehensive impurity profiling, method development, and the analysis of complex samples containing unknown or trace-level impurities, UPLC-MS/MS is unequivocally the superior technique. Its advantages in speed, resolution, sensitivity, and identification capabilities provide a more complete and accurate picture of the impurity landscape of Imidacloprid. The initial higher capital investment for a UPLC-MS/MS system is often justified by the significant gains in productivity, data quality, and the depth of analytical insight it provides, ultimately leading to a more robust and safer final product.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Neonicotinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods used for the detection and quantification of neonicotinoid insecticides. It is designed for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in method development, validation, and transfer. The focus is on the critical process of cross-validation to ensure data integrity, reliability, and comparability across different analytical techniques and laboratories.

Introduction to Neonicotinoid Analysis and Cross-Validation

Neonicotinoids are a class of systemic insecticides widely used in agriculture to protect crops.[1] However, their extensive use has led to concerns about their impact on non-target organisms and the environment, necessitating sensitive and reliable analytical methods for their monitoring in various matrices like food, water, and soil.[1][2][3]

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment.[4][5] It is a critical step to ensure inter-laboratory reproducibility, support regulatory compliance, and confirm the method's robustness under varied conditions.[4][5][6] This process is essential when comparing results from different analytical procedures or when transferring a method from one facility to another.[6]

Common Analytical Methods for Neonicotinoid Detection

The analysis of neonicotinoid residues typically involves a sample preparation step followed by chromatographic separation and detection. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for extracting pesticides from various food matrices.[7][8]

Several analytical techniques are employed for the final determination:

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS): This is one of the most sensitive and selective techniques for pesticide residue analysis, capable of detecting a wide range of neonicotinoids and their metabolites at very low concentrations.[9][10]

  • High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) or UV Detector: HPLC-DAD/UV is a more commonly available and cost-effective technique compared to mass spectrometry.[11][12] While less sensitive than MS/MS, it is suitable for routine analysis when coupled with effective sample cleanup and enrichment.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The thermal stability and high polarity of some neonicotinoids can present challenges for GC-MS analysis, sometimes requiring a derivatization step before extraction.[13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method. While it can be a valuable tool, its application requires careful evaluation of cross-reactivities with other compounds and potential matrix interferences.[14]

Performance Comparison of Analytical Methods

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance of various methods for neonicotinoid analysis as reported in the literature.

Table 1: Performance of LC-MS/MS Methods for Neonicotinoid Analysis in Various Matrices

NeonicotinoidMatrixLOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
Imidacloprid (B1192907) Soil0.00877.0 - 115.12.0 - 13.8[8]
Honey Bees0.2 (ng/g)70 - 120< 20[9]
Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Fruits & Veg.0.1 (ng/g)--[7]
Clothianidin Soil0.00277.0 - 115.12.0 - 13.8[8]
Honey Bees0.2 (ng/g)70 - 120< 20[9]
Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Thiamethoxam Soil0.00277.0 - 115.12.0 - 13.8[8]
Honey Bees0.2 (ng/g)70 - 120< 20[9]
Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Acetamiprid Soil0.00277.0 - 115.12.0 - 13.8[8]
Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Dinotefuran Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Urine0.005 (ng/mL)94.4 - 96.27.5 - 12.5[16]
Nitenpyram Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]
Thiacloprid Milk0.01 - 0.3689 - 1191.4 - 10.3 (Intraday)[15]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Note that units may vary between studies (e.g., µg/kg vs. ng/g).

Table 2: Performance of HPLC-DAD/UV Methods for Neonicotinoid Analysis

NeonicotinoidMatrixLOQ (µg/L)Recovery (%)Precision (RSD %)Reference
Imidacloprid Environmental Water0.038 - 0.19072.5 - 118.03.1 - 12.8[12]
Acetamiprid Environmental Water0.038 - 0.19072.5 - 118.03.1 - 12.8[12]
Thiacloprid Environmental Water0.038 - 0.19072.5 - 118.03.1 - 12.8[12]
Nitenpyram Environmental Water0.038 - 0.19072.5 - 118.03.1 - 12.8[12]
7 Neonicotinoids Wheat-> 95< 15[11][17]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols & Workflows

A detailed protocol is crucial for reproducing analytical results. Below is a representative protocol for the analysis of neonicotinoids in vegetable samples using the QuEChERS extraction method followed by HPLC analysis.

Protocol: QuEChERS Extraction and HPLC Analysis of Neonicotinoids in Vegetables [18]

  • Sample Homogenization: Weigh 10 g of a chopped, homogenized vegetable sample into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of distilled water and 5 mL of acetonitrile (B52724) (CH3CN). Vortex the tube for 2-3 minutes and let it stand for 10 minutes.

  • Liquid-Liquid Partitioning (Salting Out): Add 3 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1 g of sodium chloride (NaCl). Shake the contents for 1 minute, then vortex again.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the top acetonitrile supernatant layer to a new tube containing 1 g of MgSO4 and 150 mg of primary secondary amine (PSA) reagent. For pigmented samples, graphitized carbon black (GCB) may also be added.

  • Final Centrifugation: Centrifuge again at 3000 rpm for 5 minutes.

  • Filtration and Analysis: Collect the final supernatant, filter it through a 0.45 µm filter, and transfer it to a sample vial for HPLC analysis.

The following diagram illustrates this experimental workflow.

G cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Hydration 2. Add Water & Acetonitrile Vortex Sample->Hydration Partition 3. Add MgSO4 & NaCl Shake & Vortex Hydration->Partition Centrifuge1 4. Centrifuge (3000 rpm) Partition->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add MgSO4 & PSA (Cleanup) Transfer->dSPE Centrifuge2 7. Centrifuge (3000 rpm) dSPE->Centrifuge2 Filter 8. Filter Supernatant (0.45 µm) Centrifuge2->Filter HPLC 9. Inject into HPLC-MS/MS Filter->HPLC Data 10. Data Acquisition & Analysis HPLC->Data

Caption: QuEChERS workflow for neonicotinoid analysis in food samples.

Cross-Validation Workflow and Acceptance Criteria

Cross-validation is performed to compare two analytical methods or results from two different laboratories. The fundamental goal is to demonstrate that different analytical methods or labs can produce comparable data.[5]

Typical Cross-Validation Study Design:

  • Sample Selection: A set of study samples (e.g., incurred samples or spiked quality control samples) is selected.

  • Analysis: The samples are divided and analyzed by both Method A (e.g., the established method) and Method B (e.g., the new or transferred method).

  • Data Comparison: The quantitative results obtained from both methods are statistically compared.

Acceptance Criteria: A common acceptance criterion is that for at least two-thirds (67%) of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[5]

The logical relationship in a cross-validation study is depicted in the diagram below.

G cluster_A Method / Lab A (Reference) cluster_B Method / Lab B (Comparator) StudySamples Pool of Study Samples (n >= 20) AnalysisA Analyze Samples using Method A StudySamples->AnalysisA AnalysisB Analyze Samples using Method B StudySamples->AnalysisB ResultsA Quantitative Results A AnalysisA->ResultsA Comparison Statistical Comparison (% Difference vs. Mean) ResultsA->Comparison ResultsB Quantitative Results B AnalysisB->ResultsB ResultsB->Comparison Decision Acceptance Decision (e.g., 2/3 of samples within ±20%) Comparison->Decision

Caption: Logical workflow for a cross-validation study between two methods.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous and necessary process for ensuring the quality and comparability of data for neonicotinoid analysis. While highly sensitive methods like LC-MS/MS offer low detection limits, more accessible techniques such as HPLC-DAD can also be effectively validated and cross-validated for routine monitoring.[9][11] The choice of method should be guided by the specific analytical requirements, and the cross-validation process must be meticulously planned and executed with clear acceptance criteria to build confidence in the analytical results.[4][5] This guide provides the foundational information and comparative data to assist researchers in this critical aspect of their work.

References

A Comparative Guide to Proficiency Testing for Pesticide Residue and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data for pesticide residues and impurities is paramount. Proficiency testing (PT) serves as a critical external quality assessment tool, allowing laboratories to benchmark their performance against peers and a known standard. This guide provides a comprehensive comparison of prominent PT programs, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable scheme for your laboratory's needs.

Key Proficiency Testing Providers: An Overview

Several organizations worldwide offer proficiency testing programs for the analysis of pesticide residues in various matrices. This guide focuses on a selection of leading providers: the European Union Reference Laboratories (EURL), FAPAS (a brand of Fera Science Ltd.), the Asia Pacific Accreditation Cooperation (APAC), and AOAC International. These organizations are recognized for their rigorous standards and comprehensive testing schemes.

Participation in EURL proficiency tests is mandatory for all official laboratories in the EU that analyze samples for the official control of pesticide residues.[1] FAPAS, a UK-based organization, has been providing proficiency testing since 1990 and is a UKAS accredited provider.[2] APAC collaborates with the Asia-Pacific Metrology Programme (APMP) to offer joint PT programs aimed at enhancing measurement quality and traceability in the region.[3] AOAC International's PT program is developed based on international surveys of analytical needs.[4]

Comparative Performance in Recent Proficiency Tests

To provide a clear comparison of performance, data from recent proficiency tests offered by these organizations have been compiled. The following tables summarize key quantitative data, including the number of participating laboratories, the analytes tested, their assigned values, and the distribution of z-scores. A z-score is a standardized measure of a laboratory's performance, with a |z| ≤ 2 generally considered satisfactory.[5]

Table 1: EURL Proficiency Test (EUPT-CF17) - Pesticide Residues in Wheat Kernels (2023) [6][7]

| Analyte | Assigned Value (mg/kg) | Standard Deviation for PT (mg/kg) | Number of Participants | Satisfactory Results (|z| ≤ 2) | Questionable Results (2 < |z| < 3) | Unsatisfactory Results (|z| ≥ 3) | |---|---|---|---|---|---|---| | Clothianidin | 0.025 | 0.0063 | 149 | 95% | 3% | 2% | | Deltamethrin | 0.048 | 0.012 | 149 | 92% | 4% | 4% | | Pymetrozine | 0.033 | 0.0083 | 149 | 96% | 2% | 2% | | Flonicamid | 0.019 | 0.0048 | 149 | 94% | 3% | 3% |

Table 2: FAPAS Proficiency Test (09185) - Pesticides in Barley Flour (2025) [8]

| Analyte | Assigned Value (µg/kg) | Standard Deviation for PT (µg/kg) | Number of Participants | Satisfactory Results (|z| ≤ 2) | Questionable Results (2 < |z| < 3) | Unsatisfactory Results (|z| ≥ 3) | |---|---|---|---|---|---|---| | Azinphos-ethyl | 45.5 | 11.4 | 21 | 90% | 5% | 5% | | Dicloran | 68.2 | 17.1 | 21 | 95% | 0% | 5% | | Fenitrothion | 89.1 | 22.3 | 21 | 95% | 5% | 0% | | Pirimiphos-methyl | 112 | 28.0 | 21 | 100% | 0% | 0% |

Table 3: AOAC Proficiency Testing Program - Pesticide Residues in Fruits & Vegetables (Green Beans, 2019) [9]

| Analyte | Assigned Value (µg/kg) | Standard Deviation for PT (µg/kg) | Number of Participants | Satisfactory Results (|z| ≤ 2) | Questionable Results (2 < |z| < 3) | Unsatisfactory Results (|z| ≥ 3) | |---|---|---|---|---|---|---| | Acephate | 224 | 56 | Not Specified | Not Specified | Not Specified | Not Specified | | Carbendazim | 157 | 39.3 | Not Specified | Not Specified | Not Specified | Not Specified | | Imidacloprid | 189 | 47.3 | Not Specified | Not Specified | Not Specified | Not Specified | | Metalaxyl | 98.5 | 24.6 | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The successful analysis of pesticide residues relies on robust and validated analytical methods. The following sections detail common experimental protocols employed in proficiency testing, including sample preparation and instrumental analysis.

Sample Preparation: The QuEChERS Method

A widely adopted and efficient sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][10][11] This two-step process involves extraction and cleanup.

1. Extraction:

  • A homogenized sample (typically 10-15 g) is weighed into a centrifuge tube.[12]

  • An organic solvent, usually acetonitrile (B52724), is added, along with internal standards.[3][12]

  • Extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers) are added to induce phase separation and partition the pesticides into the acetonitrile layer.[3][12]

  • The tube is shaken vigorously and then centrifuged to separate the layers.[12]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant from the extraction step is transferred to a cleanup tube.[3]

  • The cleanup tube contains a sorbent, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols.[3]

  • The tube is vortexed and centrifuged.

  • The final extract is then ready for analysis by gas chromatography (GC) or liquid chromatography (LC).

Instrumental Analysis

The determination of pesticide residues is typically performed using chromatographic techniques coupled with mass spectrometry (MS).[13]

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

  • Principle: GC-MS/MS is suitable for the analysis of volatile and thermally stable pesticides.[14] The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity for identification and quantification.[13]

  • Typical Parameters:

    • Injection: Splitless or pulsed splitless injection is commonly used to maximize the transfer of analytes to the column.

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is often employed.

    • Oven Program: A temperature gradient is used to elute a wide range of pesticides with varying volatilities.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for targeted analysis, where specific precursor-to-product ion transitions for each pesticide are monitored.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS is the preferred technique for polar, non-volatile, and thermally labile pesticides.[15][16] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase in the LC column. The eluent from the LC is then introduced into the MS/MS for detection.

  • Typical Parameters:

    • Column: Reversed-phase columns (e.g., C18) are most common for pesticide residue analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) is the most widely used ionization technique for pesticide analysis.[17]

    • MS/MS Detection: Similar to GC-MS/MS, MRM mode is employed for targeted quantification, providing high sensitivity and selectivity.[15]

Visualizing the Proficiency Testing Process

To better understand the workflow and data evaluation in proficiency testing, the following diagrams have been created using the DOT language.

ProficiencyTestingWorkflow cluster_Provider PT Provider cluster_Laboratory Participating Laboratory TestMaterial Test Material Preparation Distribution Sample Distribution TestMaterial->Distribution Homogenized & Spiked Matrix SampleReceipt Sample Receipt Distribution->SampleReceipt Test Samples DataCollection Data Collection DataAnalysis Data Analysis DataCollection->DataAnalysis Report Final Report Generation DataAnalysis->Report Analysis Sample Analysis SampleReceipt->Analysis ResultSubmission Result Submission Analysis->ResultSubmission Analytical Results ResultSubmission->DataCollection

A simplified workflow of a typical proficiency testing program.

ZScoreCalculation cluster_Inputs Input Data cluster_Calculation Calculation cluster_Evaluation Performance Evaluation LabResult Laboratory's Reported Value (x) Formula z = (x - X) / σ LabResult->Formula AssignedValue Assigned Value (X) AssignedValue->Formula StdDev Standard Deviation for PT (σ) StdDev->Formula ZScore Calculated z-score Formula->ZScore Satisfactory Satisfactory |z| ≤ 2 ZScore->Satisfactory Questionable Questionable 2 < |z| < 3 ZScore->Questionable Unsatisfactory Unsatisfactory |z| ≥ 3 ZScore->Unsatisfactory

The process of z-score calculation and performance evaluation.

References

comparative study of the environmental persistence of Imidacloprid and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Environmental Persistence of Imidacloprid (B1192907) and Its Metabolites

This guide provides a comparative analysis of the environmental persistence of the neonicotinoid insecticide Imidacloprid and its primary degradation products. The data presented is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the environmental fate of these compounds.

Overview of Environmental Persistence

Imidacloprid's persistence in the environment is highly variable, influenced by factors such as sunlight, pH, soil composition, and microbial activity.[1][2] Its degradation leads to several metabolites, some of which may exhibit their own persistence and toxicity profiles. The primary routes of dissipation for Imidacloprid are aqueous photolysis and uptake by plants.[3] While it breaks down rapidly in water when exposed to light, it is significantly more persistent in the absence of light and in soil under aerobic conditions.[3]

Data on Environmental Half-Life

The persistence of a compound in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial amount to degrade. The following tables summarize the available half-life data for Imidacloprid and its key metabolites in soil and water.

Table 1: Environmental Half-Life of Imidacloprid

Compound Matrix Condition Half-Life (DT50) Factors Influencing Persistence
ImidaclopridSoilAerobic, Lab & Field40 - 1230 days[2]Organic matter content, pH, microbial activity, temperature[1][4]
Soil SurfacePhotolysis39 days[4]Sunlight intensity
WaterAqueous Photolysis (pH 7)57 minutes - 4 hours[1][3]Sunlight intensity
WaterHydrolysis (pH 7, 25°C)33 - 44 days[4]pH (faster in alkaline conditions), temperature[4][5]
WaterNo light (pH 5-7)Very slow degradation, up to 1 year at pH 9[3]pH

Table 2: Environmental Persistence of Major Imidacloprid Metabolites

Metabolite Common Formation Pathway Persistence Data Summary
Imidacloprid-urea Photodegradation, Hydrolysis[1][3][6]Considered a major intermediate in both photodegradation and hydrolysis.[7] Specific half-life data is limited, but it is a key step towards further degradation.
Imidacloprid-olefin Plant Metabolism, Photodegradation[1][3]This metabolite has been noted to be more toxic to some insects than Imidacloprid itself.[1] Persistence data is scarce in public literature.
6-Chloronicotinic acid (6-CNA) End-product of photodegradation and soil metabolism[3][8]As a terminal metabolite, it can be further mineralized by soil bacteria.[3][9] It is water-soluble and likely mobile in the environment.[10]
Imidacloprid desnitro Photodegradation[3]A major photometabolite.[3] Limited data on its specific persistence.
Imidacloprid nitrosimine Soil Metabolism[3]A metabolite found in soil samples.[1][3] Limited data on its specific persistence.

Degradation Pathways and Experimental Workflows

The transformation of Imidacloprid in the environment follows several key pathways, primarily driven by light (photodegradation) and microbial activity in soil.

G cluster_photodegradation Photodegradation (Water/Soil Surface) cluster_soil Soil Metabolism (Aerobic) imidacloprid Imidacloprid urea Imidacloprid-urea imidacloprid->urea Sunlight / H2O olefin Imidacloprid-olefin imidacloprid->olefin Sunlight desnitro Imidacloprid desnitro imidacloprid->desnitro Sunlight nitrosimine Imidacloprid nitrosimine imidacloprid->nitrosimine Microbes urea_soil Imidacloprid-urea imidacloprid->urea_soil Microbes / Hydrolysis cna 6-Chloronicotinic Acid (6-CNA) urea->cna olefin->cna desnitro->cna nitrosimine->cna urea_soil->cna co2 Mineralization (CO2) cna->co2 Bacterial Degradation

Caption: Degradation pathway of Imidacloprid in soil and water environments.

The study of pesticide persistence involves a structured experimental process to ensure accurate and reproducible results.

cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Soil / Water Sampling s2 Homogenization & Sub-sampling s1->s2 s3 Fortification (Spike with Standard) s2->s3 e1 Solvent Extraction (e.g., Acetonitrile (B52724), Methanol) s3->e1 e2 Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning e1->e2 e3 Concentration e2->e3 a1 Chromatography (HPLC / GC) e3->a1 a2 Detection (MS, DAD, UV) a1->a2 d1 Quantification a2->d1 d2 Half-life Calculation (First-Order Kinetics) d1->d2

Caption: General experimental workflow for pesticide persistence studies.

Experimental Protocols

The determination of Imidacloprid and its metabolites in environmental samples typically involves extraction, cleanup, and analysis using chromatographic techniques.

Sample Preparation and Extraction
  • Soil Samples:

    • A representative soil sample (e.g., 50 g) is mixed with deionized water (100 mL).[11]

    • The mixture is subjected to ultrasonic extraction for approximately 15 minutes to facilitate the release of residues from soil particles.[11]

    • The mixture is filtered, and the aqueous filtrate is collected. This process can be repeated to improve extraction efficiency.[11]

    • For some methods, extraction is performed with an organic solvent mixture like methanol/water.[12]

  • Water Samples:

    • Water samples (e.g., 250 mL) may be used directly or pre-concentrated.[11]

    • Solid Phase Extraction (SPE) with a C18 cartridge is a common technique to concentrate the analyte from large volumes of water and remove interfering substances.[13]

Sample Clean-up
  • Liquid-Liquid Extraction (LLE): The aqueous extract from soil or the water sample is partitioned with an immiscible organic solvent such as chloroform (B151607) or hexane (B92381) to transfer the analytes into the organic phase, leaving polar impurities behind.[11][12]

  • Solid Phase Extraction (SPE): This is a widely used clean-up technique. The sample extract is passed through a cartridge containing a solid adsorbent (e.g., C18, Florisil). The analytes are retained on the adsorbent while impurities are washed away. The purified analytes are then eluted with a small volume of a suitable solvent.[14]

Analytical Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a standard method for quantifying Imidacloprid and its metabolites.[6][11][15]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: Wavelength is set around 268-270 nm for detection.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to Imidacloprid's low volatility, direct GC analysis is challenging. However, a method involving basic hydrolysis of Imidacloprid to a more volatile derivative allows for subsequent analysis by GC-MS, often using Selected Ion Monitoring (SIM) for high sensitivity and selectivity.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of Imidacloprid and its metabolites at trace levels in complex matrices.[15][16] It combines the separation power of HPLC with the precise detection and identification capabilities of tandem mass spectrometry.

Quality Control
  • Recovery Studies: To validate the method, blank samples (soil or water known to be free of the analytes) are fortified with known concentrations of Imidacloprid and its metabolite standards. The entire procedure is then carried out to determine the percentage of the analyte recovered. Acceptable recovery is typically in the range of 70-120%.

  • Calibration: A calibration curve is generated using a series of standard solutions of known concentrations to quantify the analytes in the environmental samples.[17]

  • Limit of Quantification (LOQ): The LOQ is established as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Imidacloprid and its metabolites, LOQs are often in the range of 0.01 to 0.05 mg/kg in soil and µg/L in water.[12][18]

References

Unmasking the Hidden Biological Activities of Imidacloprid's Transformation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the widely-used neonicotinoid insecticide, imidacloprid (B1192907), and its primary degradation products. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the potential environmental and toxicological impact of these compounds.

Imidacloprid, a systemic insecticide, undergoes transformation in the environment and within organisms, leading to a suite of degradation products. While the parent compound's mode of action—targeting nicotinic acetylcholine (B1216132) receptors (nAChRs)—is well-established, the biological activities of its metabolites are of growing concern. Some of these breakdown products exhibit comparable or even enhanced toxicity, highlighting the importance of assessing their individual and cumulative effects.

Comparative Biological Activity: A Tabular Overview

To provide a clear and concise comparison, the following tables summarize the key quantitative data on the biological activity of imidacloprid and its major degradation products. These metabolites include imidacloprid-olefin (B105727), desnitro-imidacloprid, 5-hydroxy-imidacloprid, 4,5-dihydroxy-imidacloprid, 6-chloronicotinic acid (6-CNA), and a urea (B33335) metabolite.

Table 1: Neurotoxicity - Comparative Affinity for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundOrganism/SystemIC50 (nM) for [3H]imidacloprid displacementReference
Imidacloprid Honeybee (Apis mellifera) head membrane2.9[1]
Imidacloprid-olefinHoneybee (Apis mellifera) head membrane0.45[1]
5-hydroxy-imidaclopridHoneybee (Apis mellifera) head membrane24[1]
4,5-dihydroxy-imidaclopridHoneybee (Apis mellifera) head membrane6600[1]
Urea metaboliteHoneybee (Apis mellifera) head membrane>100,000[1]
6-Chloronicotinic acid (6-CNA)Honeybee (Apis mellifera) head membrane>100,000[1]
Desnitro-imidaclopridMammalian nAChRsSimilar affinity to nicotine[2][3]

Table 2: Acute Toxicity - Comparative Lethality

CompoundOrganismLD50Reference
Imidacloprid Honeybee (Apis mellifera) - Oral41 ng/bee[1]
Imidacloprid-olefinHoneybee (Apis mellifera) - Oral>36 ng/bee[1]
5-hydroxy-imidaclopridHoneybee (Apis mellifera) - Oral>49 ng/bee[1]
4,5-dihydroxy-imidaclopridHoneybee (Apis mellifera) - Oral159 ng/bee[1]
Urea metaboliteHoneybee (Apis mellifera) - Oral>99,500 ng/bee[1]
6-Chloronicotinic acid (6-CNA)Honeybee (Apis mellifera) - Oral>121,500 ng/bee[1]
Imidacloprid Rat - Oral450 mg/kg
Desnitro-imidaclopridMouse - Intraperitoneal7-24 mg/kg[3]

Table 3: Cytotoxicity - Comparative Effects on Human Cell Lines

CompoundCell LineAssayIC50Reference
Imidacloprid WPM-Y.1 (Human prostate epithelial)MTT0.023 mM[4]
Imidacloprid HEpG-2 (Human liver carcinoma)Neutral Red110.5 µg/ml[5]
Imidacloprid MCF-7 (Human breast adenocarcinoma)Neutral Red67.7 µg/ml[5]
Imidacloprid PC3 (Human prostate carcinoma)Neutral Red67.6 µg/ml[5]
Imidacloprid-olefinHepG2 (Human hepatoblastoma)-More toxic than Imidacloprid[6]

Table 4: Genotoxicity - Comparative DNA Damage Potential

CompoundOrganism/Cell LineAssayObservationReference
Imidacloprid Human lymphocytesComet AssayIncreased comet score at 20 µM[7]
Imidacloprid TK6 (Human lymphoblastoid)Comet AssaySignificant DNA damage at ≥0.1 µg/mL[8]
Imidacloprid HepG2 (Human hepatoma)Comet AssaySignificant response[9]
Desnitro-imidaclopridNot extensively studied--
Imidacloprid-olefinNot extensively studied--
6-Chloronicotinic acid (6-CNA)Not extensively studied--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This assay determines the binding affinity of test compounds to nAChRs by measuring the displacement of a radiolabeled ligand, [3H]imidacloprid.

Materials:

  • [3H]imidacloprid

  • Membrane preparations from target tissue (e.g., honeybee heads)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (imidacloprid and its degradation products)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microcentrifuge tube, combine the membrane preparation, [3H]imidacloprid (at a concentration near its Kd), and the test compound or buffer (for total and non-specific binding controls).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]imidacloprid binding) by non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., SH-SY5Y, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of imidacloprid or its degradation products for a specified duration (e.g., 24 or 48 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Human lymphocytes or other target cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Isolate and suspend the target cells in low melting point agarose.

  • Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind.

  • Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

  • Neutralize and stain the slides with a fluorescent DNA dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

  • Compare the level of DNA damage in treated cells to that in untreated controls.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the degradation of imidacloprid and its interaction with a key signaling pathway.

Imidacloprid_Degradation_Pathway cluster_hydroxylation Hydroxylation cluster_reduction Nitroreduction cluster_oxidation Oxidation cluster_cleavage Cleavage Imidacloprid Imidacloprid 5-hydroxy-imidacloprid 5-hydroxy-imidacloprid Imidacloprid->5-hydroxy-imidacloprid Desnitro-imidacloprid Desnitro-imidacloprid Imidacloprid->Desnitro-imidacloprid Imidacloprid-olefin Imidacloprid-olefin Imidacloprid->Imidacloprid-olefin 6-Chloronicotinic_acid 6-Chloronicotinic acid (6-CNA) Imidacloprid->6-Chloronicotinic_acid Urea_metabolite Urea metabolite Imidacloprid->Urea_metabolite 4,5-dihydroxy-imidacloprid 4,5-dihydroxy-imidacloprid 5-hydroxy-imidacloprid->4,5-dihydroxy-imidacloprid

Caption: Major degradation pathways of Imidacloprid.

nAChR_Signaling_Pathway cluster_ligands Ligands Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Metabolites Active Metabolites (e.g., Desnitro-imidacloprid, Imidacloprid-olefin) Metabolites->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Channel->Ca_Signaling Neurotoxicity Neurotoxicity / Cell Death Depolarization->Neurotoxicity Downstream Downstream Signaling Cascades (e.g., MAPK, CREB) Ca_Signaling->Downstream Downstream->Neurotoxicity

Caption: Simplified nAChR signaling pathway activated by Imidacloprid.

Conclusion

The data compiled in this guide demonstrate that the biological activity of imidacloprid's degradation products cannot be overlooked in toxicological assessments. Metabolites such as imidacloprid-olefin and desnitro-imidacloprid show significant, and in some cases, greater neurotoxic potential than the parent compound. While data on the cytotoxicity and genotoxicity of all metabolites are not as comprehensive, the available information suggests that these endpoints also warrant further investigation. The provided experimental protocols and pathway diagrams serve as a resource for researchers to build upon this knowledge, ultimately contributing to a more complete understanding of the environmental fate and health implications of imidacloprid and its transformation products.

References

Safety Operating Guide

Proper Disposal of Imidacloprid Impurity 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Imidacloprid Impurity 1, ensuring the safety of laboratory personnel and the protection of the environment.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This substance is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Proper disposal is not only a matter of laboratory safety but also a critical component of environmental stewardship.

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of emergency procedures.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Impervious gloves (e.g., Nitrile rubber)To prevent skin contact[2].
Eye Protection Chemical safety goggles or face shieldTo protect against splashes and dust[2].
Respiratory Protection NIOSH (US) or CEN (EU) approved respiratorRequired if ventilation is inadequate or dust is generated[3].
Protective Clothing Lab coat, long-sleeved shirt, and pantsTo minimize skin exposure[2][4].

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse opened eyes for several minutes under running water[4].

  • If inhaled: Move to fresh air. If you feel unwell, call a poison center or doctor[3].

  • If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical treatment[4].

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system[4].

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids[1].

2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[3].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3]. For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust[5].

  • Collection: Place the contained material and any contaminated absorbents into a suitable container for disposal[3][5].

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning water for disposal as hazardous waste[6].

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.

  • The primary recommended disposal method is controlled incineration at a facility equipped with flue gas scrubbing[6].

  • Alternatively, disposal in a landfill approved for pesticide or chemical waste is an option[5][6].

  • Always comply with all local, regional, national, and international regulations regarding hazardous waste disposal[3].

Container Disposal:

  • Empty containers retain product residue and should be treated as hazardous waste[5].

  • Triple-rinse the container with a suitable solvent (e.g., the solvent used in the experiment). The rinsate should be collected and disposed of as hazardous waste[6].

  • Puncture and destroy the container to prevent reuse[5].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE B Waste Generation A->B C Spill Occurs B->C D Collect in Labeled, Sealed Container B->D F Contain Spill C->F E Store in Cool, Dry, Ventilated Area D->E I Engage Approved Waste Disposal Service E->I G Collect Spilled Material & Absorbents F->G H Decontaminate Spill Area G->H H->D J Controlled Incineration or Approved Landfill I->J

Caption: Workflow for the safe disposal of this compound.

References

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